2-Amino-4-methylthiophene-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99325. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPOLLOKMOHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963528 | |
| Record name | 2-Amino-4-methylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4623-55-6 | |
| Record name | 4623-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-methylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-methylthiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-methylthiophene-3-carbonitrile (CAS Number: 4623-55-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 2-Amino-4-methylthiophene-3-carbonitrile. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in the synthesis of various heterocyclic systems.
Core Properties and Data
This compound is a polysubstituted 2-aminothiophene, a class of compounds recognized for their diverse pharmacological activities.[1][2] The presence of an amino group at position 2, a nitrile group at position 3, and a methyl group at position 4 makes it a highly functionalized and versatile synthon for further chemical modifications.[3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4623-55-6 | [3] |
| Molecular Formula | C₆H₆N₂S | [3] |
| Molecular Weight | 138.19 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC1=CSC(=C1C#N)N | [3] |
| Physical Form | Solid | N/A |
| Boiling Point | 311.4 ± 42.0 °C at 760 mmHg | N/A |
| Flash Point | 142.1 ± 27.9 °C | N/A |
| Density | 1.3 ± 0.1 g/cm³ | N/A |
| pKa | Not Available |
Safety and Handling Information
This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken during handling and storage.
| Hazard Statement | Precautionary Statement | Pictogram |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | GHS07 |
| H312: Harmful in contact with skin | P270: Do not eat, drink or smoke when using this product. | |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| H332: Harmful if inhaled | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Gewald three-component reaction . This reaction involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[4][5]
Gewald Synthesis Pathway
References
"2-Amino-4-methylthiophene-3-carbonitrile" molecular structure and formula
For professionals in research, chemical synthesis, and drug development, 2-Amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound of significant interest. Its unique structural features, including an amino group, a nitrile group, and a thiophene core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications.
Molecular Structure and Formula
This compound is a substituted thiophene with the molecular formula C₆H₆N₂S .[1][2] Its structure consists of a five-membered thiophene ring with an amino group at position 2, a cyano (nitrile) group at position 3, and a methyl group at position 4. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups makes it a highly reactive and versatile synthetic building block.[3]
Key Identifiers:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₆H₆N₂S |
| Molecular Weight | 138.19 g/mol |
| Appearance | Solid (form may vary) |
| Melting Point | Data not consistently available |
| Boiling Point | Data not consistently available |
| InChI | InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 |
| InChIKey | VVLPOLLOKMOHOP-UHFFFAOYSA-N |
Synthesis Protocols
The most common and efficient method for the synthesis of 2-aminothiophenes, including this compound, is the Gewald reaction .[3][4][5] This is a multi-component reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol describes a general procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for this compound.
Materials:
-
An α-methylene ketone (e.g., acetone for derivatives, or a precursor that yields the 4-methyl substituent)
-
An active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or an amine-based resin)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-methylene ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent.
-
Addition of Catalyst: Add the basic catalyst to the mixture (typically 0.1-0.2 equivalents).
-
Sulfur Addition: To the stirring solution, add elemental sulfur (1.1 equivalents) in one portion.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure 2-aminothiophene derivative.
A more recent, environmentally friendly approach utilizes ball-milling technology, which can proceed under solvent-free conditions with high yields and short reaction times.[6]
Applications in Research and Drug Development
The 2-aminothiophene scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[4] Derivatives of this compound are key intermediates in the synthesis of:
-
Therapeutic Agents: These compounds serve as precursors for thieno[2,3-d]pyrimidines, which are core structures in molecules with potential antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
-
Materials Science: Beyond pharmaceuticals, these derivatives have applications in the development of functional organic materials, including dyes for photovoltaic cells, organic semiconductors, and materials with non-linear optical properties.[4]
Visualizing the Gewald Reaction Pathway
The following diagram illustrates the logical workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.
Caption: Logical workflow of the Gewald reaction for 2-aminothiophene synthesis.
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C6H6N2S | CID 264281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 4623-55-6 | Benchchem [benchchem.com]
- 4. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | 86604-37-7 | Benchchem [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. sciforum.net [sciforum.net]
A Comprehensive Technical Guide to 2-Amino-4-methylthiophene-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Amino-4-methylthiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, detailed synthesis protocols, and its established role as a scaffold for potent biological activity, particularly as a modulator of adenosine receptor signaling. Experimental workflows and relevant signaling pathways are visualized to provide a clear and comprehensive understanding of this versatile molecule.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms: 2-Amino-3-cyano-4-methylthiophene, 3-Thiophenecarbonitrile, 2-amino-4-methyl-, NSC 99325, and others.[1]
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, frequently serving as a versatile building block for the synthesis of more complex, biologically active molecules.[2] The presence of the amino and cyano groups in this compound makes it a highly reactive and functionalized precursor for a variety of chemical transformations.[3]
Physicochemical and Spectral Data
A summary of the key physicochemical and representative spectral data for this compound and closely related analogs is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂S | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | 141-142 °C (for 2-Amino-4,5-dimethylthiophene-3-carbonitrile) | [4] |
| ¹H-NMR (CDCl₃, 400 MHz) | δ: 2.07 (s, 3H, CH₃), 4.60 (br s, 2H, NH₂) | [4] |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ: 12.3, 90.6, 115.9, 117.2, 129.6, 159.1 | [4] |
| IR (KBr, cm⁻¹) | υ: 3438, 3345 (NH₂), 2164 (C≡N), 1612, 1572 | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction .[5][6] This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[5][6]
Experimental Protocol: Gewald Synthesis
Materials:
-
Acetone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base like piperidine or triethylamine)
-
Ethanol (or other suitable solvent like methanol or DMF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add acetone (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.
-
Add morpholine (1.0 equiv.) to the mixture.
-
Heat the reaction mixture with stirring to 50-70 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the crude product by filtration, wash it with cold ethanol, and allow it to dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Confirm the structure and purity of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Experimental Workflow Diagram
Caption: Workflow for the Gewald synthesis of this compound.
Biological Significance and Therapeutic Potential
The 2-aminothiophene scaffold is a key pharmacophore in a multitude of biologically active compounds. Derivatives have shown a broad range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A particularly well-documented area of activity for this class of compounds is the modulation of adenosine receptors.[3][7][8][9]
Allosteric Modulation of the A1 Adenosine Receptor
Several 2-amino-3-aroylthiophene derivatives, which are structurally related to this compound, have been identified as potent positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[3][8] These compounds bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. By doing so, they enhance the affinity and/or efficacy of adenosine, thereby potentiating its downstream signaling effects.[3]
The A1AR is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] A1AR activation is associated with various physiological effects, including cardioprotection, neuroprotection, and anti-inflammatory responses. Therefore, A1AR PAMs are of significant therapeutic interest for conditions such as ischemia.[3]
A1 Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical A1 adenosine receptor signaling pathway and the mechanism of action of a positive allosteric modulator.
Caption: Mechanism of A1 adenosine receptor activation and positive allosteric modulation.
Conclusion
This compound is a valuable and versatile heterocyclic compound with a straightforward and efficient synthesis. Its utility as a scaffold for the development of novel therapeutics, particularly allosteric modulators of the A1 adenosine receptor, makes it a molecule of high interest for researchers in drug discovery and development. The information provided in this guide serves as a comprehensive resource for understanding and utilizing this compound in further research endeavors.
References
- 1. This compound | C6H6N2S | CID 264281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Substituted 2-aminothiophenes as A1 adenosine receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 2-Amino-4-methylthiophene-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an amino group, a nitrile group, and a methyl group on a thiophene core, provides a versatile scaffold for the synthesis of various biologically active molecules and functional materials. A comprehensive understanding of its spectral characteristics is paramount for its identification, characterization, and the development of novel derivatives.
Molecular Structure and Properties
The foundational information for interpreting the spectral data of this compound is its molecular structure and properties.
| Property | Value |
| Molecular Formula | C₆H₆N₂S[1] |
| Molecular Weight | 138.19 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 4623-55-6[1] |
Below is a diagram illustrating the molecular structure of this compound, highlighting the key functional groups that give rise to its characteristic spectral signals.
Molecular structure with key functional groups.
Experimental Protocols
The acquisition of high-quality spectral data is contingent on the use of appropriate experimental methodologies. Below are detailed protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Reference: The residual solvent peak is used for calibration (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with single lines for each unique carbon.
-
Spectral Width: Set to approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A 2-second delay is generally adequate.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology: Thin Solid Film
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology: Electron Impact (EI) Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized by heating in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Data Acquisition:
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., 200).
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Spectral Data and Interpretation
¹H NMR Spectral Data (Expected)
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the amino protons, the thiophene ring proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
| 2 | ~ 6.5 - 7.0 | Singlet | 1H | Thiophene C5-H |
| 3 | ~ 2.2 - 2.5 | Singlet | 3H | -CH₃ |
-
The amino protons are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary with solvent and concentration. For a similar compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, the amino protons appear at δ = 4.85 ppm.[2]
-
The thiophene proton at the C5 position is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic region, influenced by the electron-donating amino group and the sulfur heteroatom.
-
The methyl protons will appear as a sharp singlet in the upfield region, characteristic of an alkyl group attached to an aromatic ring.
¹³C NMR Spectral Data (Expected)
The ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.
| Signal | Expected Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | :--- | | 1 | ~ 160 - 165 | C2 (attached to -NH₂) | | 2 | ~ 85 - 95 | C3 (attached to -CN) | | 3 | ~ 145 - 155 | C4 (attached to -CH₃) | | 4 | ~ 115 - 125 | C5 | | 5 | ~ 115 - 120 | -C≡N | | 6 | ~ 15 - 20 | -CH₃ |
-
The carbons of the thiophene ring will have chemical shifts determined by the substituents. C2, attached to the electron-donating amino group, will be significantly shielded. C4, attached to the methyl group, will also be influenced.
-
The nitrile carbon (-C≡N) typically appears in the 115-125 ppm range.
-
The methyl carbon will be found in the upfield aliphatic region.
IR Spectral Data (Expected)
The IR spectrum will show characteristic absorption bands for the amino, nitrile, and methyl functional groups, as well as vibrations from the thiophene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100 - 3000 | Medium | C-H stretching of the thiophene ring |
| 2950 - 2850 | Medium | C-H stretching of the methyl group |
| ~ 2220 | Strong, Sharp | C≡N stretching of the nitrile group |
| ~ 1640 | Strong | N-H bending (scissoring) of the amino group |
| ~ 1550 | Medium | C=C stretching of the thiophene ring |
| ~ 1450 | Medium | C-H bending of the methyl group |
-
The N-H stretching of the primary amine will characteristically appear as a doublet.
-
A strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile group.
-
The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations characteristic of the thiophene ring structure.
Mass Spectrometry Data (Expected)
The electron impact mass spectrum will provide the molecular weight and information about the fragmentation pathways.
| m/z | Possible Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 111 | [M - HCN]⁺ |
| 96 | [M - CH₃ - HCN]⁺ |
-
The molecular ion peak ([M]⁺) is expected at m/z 138, corresponding to the molecular weight of the compound.[1]
-
Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) to give a peak at m/z 123, or the loss of hydrogen cyanide (-HCN) from the nitrile group and the ring to give a peak at m/z 111.
Logical Workflow for Spectral Analysis
The process of identifying and characterizing a compound like this compound using spectroscopy follows a logical workflow.
Workflow for spectroscopic identification.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this important heterocyclic compound. The detailed experimental protocols and logical workflow presented here serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the efficient and accurate analysis of this and related molecules. While the presented spectral data is based on closely related analogs, it provides a robust framework for the interpretation of experimentally obtained spectra for the title compound.
References
An In-depth Technical Guide to 2-Amino-4-methylthiophene-3-carbonitrile: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
2-Amino-4-methylthiophene-3-carbonitrile is a polysubstituted thiophene derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, the 2-aminothiophene core, is recognized as a privileged scaffold in drug discovery, appearing in a range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and visualizations to support researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 4623-55-6 | [1] |
| Molecular Formula | C₆H₆N₂S | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 311.4 °C at 760 mmHg | [1] |
| Flash Point | 142.1 °C | [1] |
| Density | 1.26 g/cm³ | [1] |
| Refractive Index | 1.605 | [1] |
| InChI | InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | [1] |
| SMILES | CC1=CSC(=C1C#N)N | [1] |
Experimental Protocols
Synthesis via Gewald Reaction
The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction.[3][4][5] This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.
Materials:
-
Acetone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Triethylamine (catalyst)
-
Ethanol or Methanol (solvent)
-
Ice
-
Water
-
Ethyl acetate for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (0.1 mol) and acetone (0.1 mol) in ethanol (50 mL).
-
To this solution, add elemental sulfur (0.1 mol) and a catalytic amount of morpholine or triethylamine (e.g., 0.02 mol).
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the vinyl proton on the thiophene ring, and a broad singlet for the amino group protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the nitrile carbon, and the four carbons of the thiophene ring.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include:
-
N-H stretching vibrations of the primary amine group in the range of 3300-3500 cm⁻¹.
-
C≡N stretching vibration of the nitrile group around 2200-2260 cm⁻¹.
-
C=C stretching vibrations of the thiophene ring in the region of 1500-1600 cm⁻¹.
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 138.19).
Reactivity and Stability
This compound exhibits the characteristic reactivity of the 2-aminothiophene scaffold. The amino group at the C2 position is nucleophilic and readily undergoes reactions with various electrophiles, such as acylation and alkylation.[2] The thiophene ring itself can participate in electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
The stability of 2-aminothiophenes is generally greater than that of their furan analogs, making them robust intermediates in multi-step syntheses. However, their stability can be affected by strong acidic or basic conditions.
Solubility
Based on its structure, this compound is expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited.
Visualizations
Gewald Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Gewald synthesis of this compound.
Caption: Mechanism of the Gewald reaction for the synthesis of this compound.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
General Reactivity of 2-Aminothiophenes
This diagram illustrates the key reactive sites of the 2-aminothiophene scaffold, which are relevant to the chemical behavior of this compound in drug development and synthetic applications.
Caption: General reactivity of the 2-aminothiophene scaffold with electrophiles.
References
Lack of Quantitative Solubility Data for 2-Amino-4-methylthiophene-3-carbonitrile
The absence of this data highlights a gap in the publicly accessible chemical literature for this specific compound. For researchers and drug development professionals, this indicates the necessity of empirical determination of solubility as a foundational step in any formulation or process development involving 2-Amino-4-methylthiophene-3-carbonitrile.
General Experimental Protocol for Determining the Solubility of an Organic Compound
In the absence of specific data for this compound, a generalized experimental protocol for determining the solubility of a solid organic compound in a given solvent is presented below. This protocol is based on established laboratory techniques.[1][2][3][4][5]
Objective: To determine the concentration of a saturated solution of a solid organic compound in a specific solvent at a controlled temperature.
Materials and Apparatus:
-
The solid organic compound (solute)
-
A selection of organic solvents of known purity
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
An analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvent and Solute: Ensure the organic solvent is of high purity and degassed if necessary. The solid compound should be finely powdered to increase the surface area for dissolution.
-
Equilibrium Method (Shake-Flask):
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally.[4]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter compatible with the solvent.
-
-
Quantification:
-
Dilute the collected saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy) to determine the concentration of the compound.
-
-
Data Analysis and Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if a solubility curve is desired.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
In-Depth Crystal Structure Analysis of 2-Amino-4-methylthiophene-3-carbonitrile
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 2-Amino-4-methylthiophene-3-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its determination, and a workflow visualization to aid in understanding the structural analysis process.
Crystallographic Data Summary
The crystal structure of this compound (C₆H₆N₂S) has been determined by X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 222887, reveals a monoclinic crystal system.[1] Key crystallographic parameters are summarized in the tables below for clear and concise reference.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| CCDC Deposition No. | 222887 |
| Empirical Formula | C₆H₆N₂S |
| Formula Weight | 138.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.788(2) Å |
| b | 12.313(3) Å |
| c | 7.551(2) Å |
| α | 90° |
| β | 107.53(3)° |
| γ | 90° |
| Volume | 690.1(3) ų |
| Z | 4 |
| Calculated Density | 1.330 Mg/m³ |
| Absorption Coefficient | 0.380 mm⁻¹ |
| F(000) | 288 |
| Data Collection and Refinement | |
| Theta range for data collection | 3.32 to 27.50° |
| Reflections collected | 4134 |
| Independent reflections | 1581 [R(int) = 0.0294] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1581 / 0 / 82 |
| Goodness-of-fit on F² | 1.050 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1064 |
| R indices (all data) | R1 = 0.0543, wR2 = 0.1147 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S(1)-C(2) | 1.737(2) |
| S(1)-C(5) | 1.724(2) |
| N(1)-C(2) | 1.338(2) |
| N(2)-C(6) | 1.144(3) |
| C(2)-C(3) | 1.412(3) |
| C(3)-C(4) | 1.381(3) |
| C(3)-C(6) | 1.428(3) |
| C(4)-C(5) | 1.421(3) |
| C(4)-C(7) | 1.498(3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atoms | Angle (°) | Atoms | Torsion Angle (°) |
| C(5)-S(1)-C(2) | 91.89(10) | C(5)-C(4)-C(7)-H(7A) | -179.3(2) |
| N(1)-C(2)-C(3) | 124.93(18) | C(3)-C(4)-C(7)-H(7A) | 1.1(2) |
| N(1)-C(2)-S(1) | 113.84(14) | C(6)-C(3)-C(4)-C(7) | 179.1(2) |
| C(3)-C(2)-S(1) | 111.23(14) | C(2)-C(3)-C(4)-C(7) | -1.1(3) |
| C(4)-C(3)-C(6) | 124.3(2) | C(4)-C(3)-C(6)-N(2) | -179.9(2) |
| C(4)-C(3)-C(2) | 117.80(18) | C(2)-C(3)-C(6)-N(2) | 0.3(4) |
| C(6)-C(3)-C(2) | 117.9(2) | S(1)-C(2)-C(3)-C(6) | 179.86(16) |
| C(3)-C(4)-C(5) | 114.39(18) | N(1)-C(2)-C(3)-C(6) | -1.0(3) |
| C(3)-C(4)-C(7) | 125.7(2) | ||
| C(5)-C(4)-C(7) | 119.9(2) | ||
| C(4)-C(5)-S(1) | 114.68(15) |
Experimental Protocols
The determination of the crystal structure of this compound involved the following key experimental procedures.
Synthesis and Crystallization
The title compound was synthesized, and single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution in an appropriate solvent at room temperature. The resulting crystals were colorless blocks.
X-ray Data Collection
A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature of 293(2) K during data collection. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used. A total of 4134 reflections were collected over a theta range of 3.32 to 27.50°.
Structure Solution and Refinement
The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged with R-indices of R1 = 0.0416 and wR2 = 0.1064 for observed reflections [I>2sigma(I)].
Workflow Visualization
The following diagram illustrates the experimental workflow for the crystal structure determination of this compound.
Signaling Pathways and Logical Relationships
At present, there is no specific signaling pathway directly associated with this compound in the context of its crystal structure analysis. The primary focus of the crystallographic study is the precise determination of its three-dimensional atomic arrangement, which is fundamental for understanding its chemical properties and potential interactions in a biological context. The structural data presented here can serve as a crucial starting point for computational studies, such as molecular docking, to explore its potential binding to biological targets and elucidate its role in signaling pathways.
The logical relationship in this context is the progression from synthesis to the detailed structural characterization, which then enables further investigation into its biological activities.
References
The Expanding Therapeutic Potential of 2-Amino-4-methylthiophene-3-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of 2-amino-4-methylthiophene-3-carbonitrile has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Derivatives of this core structure have demonstrated significant potential across multiple therapeutic areas, exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of this compound have shown promising cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization and the activity of key signaling kinases, leading to cell cycle arrest and apoptosis.[2][3]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various 2-aminothiophene derivatives against several cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivative 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | [4] |
| Thiophene Carboxamide Derivative 2d | Hep3B (Hepatocellular carcinoma) | 8.85 | [4] |
| Thiophene Carboxamide Derivative 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | [4] |
| Amino-thiophene Derivative 15b | A2780 (Ovarian cancer) | 12 ± 0.17 | [5] |
| Amino-thiophene Derivative 15b | A2780CP (Cisplatin-resistant ovarian cancer) | 10 ± 0.15 | [5] |
| Thienopyrimidine Derivative 3b | HepG2 (Hepatocellular carcinoma) | 3.105 ± 0.14 | [6] |
| Thienopyrimidine Derivative 3b | PC-3 (Prostate cancer) | 2.15 ± 0.12 | [6] |
| Thienopyrimidine Derivative 4c | HepG2 (Hepatocellular carcinoma) | 3.023 ± 0.11 | [6] |
| Thienopyrimidine Derivative 4c | PC-3 (Prostate cancer) | 3.12 ± 0.15 | [6] |
| Thienopyrimidine Derivative 5 | MCF-7 (Breast adenocarcinoma) | 7.301 ± 4.5 | [7] |
| Thienopyrimidine Derivative 5 | HepG-2 (Hepatocellular carcinoma) | 5.3 ± 1.6 | [7] |
| Thienopyrimidine Derivative 8 | MCF-7 (Breast adenocarcinoma) | 4.132 ± 0.5 | [7] |
| Thienopyrimidine Derivative 8 | HepG-2 (Hepatocellular carcinoma) | 3.3 ± 0.90 | [7] |
Key Signaling Pathways in Anticancer Activity
Tubulin Polymerization Inhibition: Certain 2-aminothiophene derivatives function as microtubule-targeting agents. They disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division. This interference leads to mitotic arrest in the G2/M phase and subsequent induction of apoptosis.
WEE1 Kinase Inhibition: WEE1 is a key negative regulator of the cell cycle, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). Inhibition of WEE1 by 2-aminothiophene derivatives can lead to premature mitotic entry and mitotic catastrophe in cancer cells, particularly those with p53 mutations.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
A significant number of this compound derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is often quantified by the Zone of Inhibition (in mm) in agar diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth dilution methods.
Antibacterial Activity (Zone of Inhibition in mm)
| Compound ID/Description | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Thiophene-2-carboxamide 7b | 20 | 19 | - | 20 | [8] |
| Thiophene-2-carboxamide 3b | 17 | 18 | - | 18 | [8] |
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenyl)acetamide Derivative | - | - | - | - | |
| Thiophene Derivative 7 | - | - | - | More potent than gentamicin | [9] |
Antifungal Activity (% Inhibition Zone)
| Compound ID/Description | A. fumigatus | S. racemosum | Reference |
| Derivative 3 | 78.9 | 85.8 | [10] |
| Derivative 5 | - | 95.5 | [10] |
| Derivative 6 | - | 88.3 | [10] |
| Derivative 7a | - | 87.3 | [10] |
| Derivative 9b | 100 | - | [10] |
| Derivative 10 | 73 | - | [10] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several derivatives of this compound have been investigated for their anti-inflammatory potential. These compounds have demonstrated the ability to reduce inflammation in various in vivo and in vitro models, often through the modulation of key inflammatory pathways such as the NRF2 pathway.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity is typically assessed by measuring the percentage inhibition of edema in animal models or by in vitro assays measuring the inhibition of inflammatory mediators.
| Compound ID/Description | Assay | Dose/Concentration | % Inhibition | Reference |
| 2-Aminothiophene analog 1 | Leukocyte migration | IC50: 121.47 µM | 61 | [11] |
| 2-Aminothiophene analog 2 | Leukocyte migration | IC50: 412 µM | 94 | [11] |
| 2-Aminothiophene analog 3 | Leukocyte migration | IC50: 323 µM | 30 | [11] |
| 2-Aminothiophene analog 4 | Leukocyte migration | IC50: 348 µM | 75 | [11] |
| 2-Aminothiophene analog 5 | Leukocyte migration | IC50: 422 µM | 71 | [11] |
| 2-Aminothiophene analog 6 | Leukocyte migration | IC50: 396 µM | 81 | [11] |
| Morphine-coupled 2-aminothiophene (15) | Carrageenan-induced paw edema | 50 mg/kg | 58.46 | [12] |
NRF2 Signaling Pathway in Inflammation
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant proteins to protect against oxidative stress, which is a key component of inflammation. Some 2-aminothiophene derivatives can activate the NRF2 pathway, leading to the transcription of cytoprotective genes and a reduction in the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols used in the evaluation of this compound derivatives.
Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
Procedure:
-
A mixture of cyclohexanone, malononitrile, and elemental sulfur in ethanol is prepared.
-
A catalytic amount of morpholine is added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The product precipitates from the solution upon cooling.
-
The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
2-Aminothiophene derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile via Gewald Reaction
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The Gewald reaction, first reported by Karl Gewald in 1961, is a versatile and efficient multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This one-pot synthesis is highly valued in heterocyclic chemistry for its operational simplicity, the use of readily available starting materials, and its typically mild reaction conditions.[1][2][3]
The core structure synthesized, the 2-aminothiophene ring, is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Thiophene-based compounds are often used as bioisosteres for phenyl groups, providing unique physicochemical properties that can improve biological activity and pharmacokinetic profiles.[3][5] Derivatives of 2-aminothiophene exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Notable drugs containing this motif include the non-steroidal anti-inflammatory drug (NSAID) Tinoridine and the antipsychotic drug Olanzapine.[3][7]
Beyond pharmaceuticals, 2-aminothiophene derivatives are valuable in materials science for the development of dyes, organic semiconductors, and nonlinear optical materials.[4][8] The target molecule, "2-Amino-4-methylthiophene-3-carbonitrile," serves as a crucial building block for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in drug discovery.[4]
Reaction Mechanism and Workflow
The Gewald reaction proceeds through three primary stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation between a ketone (or aldehyde) and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[9][10]
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The precise mechanism for this step is complex and may involve polysulfide intermediates.[9][10]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | 86604-37-7 | Benchchem [benchchem.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Gewald Synthesis of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald synthesis is a powerful and versatile one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. First reported by Karl Gewald in 1966, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including anti-inflammatory drugs like Tinoridine and antipsychotics such as Olanzapine.
This document provides a detailed protocol for the Gewald synthesis, including variations and optimizations, quantitative data for reaction parameters, and visual representations of the reaction workflow and mechanism to aid researchers in the successful application of this important transformation.
Reaction Mechanism and Workflow
The Gewald reaction proceeds through three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and an intramolecular cyclization followed by tautomerization.[1]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is complex and may involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the stable 2-aminothiophene ring.
A general workflow for the synthesis and its application in drug discovery is outlined below.
Caption: General workflow for the synthesis of 2-aminothiophenes and their application in drug discovery.
The accepted mechanism for the Gewald reaction is depicted below.
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocols
Numerous variations of the Gewald synthesis exist, employing different catalysts, solvents, and energy sources to optimize yields and reaction times. Below are detailed protocols for a conventional and a microwave-assisted synthesis.
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol describes a typical one-pot synthesis using a secondary amine as the base.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or diethylamine) (0.5 - 1.0 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent (e.g., ethanol).
-
Stir the mixture at room temperature.
-
Slowly add the base (e.g., morpholine) to the suspension.
-
Heat the reaction mixture to a specified temperature (e.g., 50 °C) and maintain for the required duration (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the mixture into ice-water and collect the resulting solid.
-
Wash the crude product with cold ethanol and water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Protocol 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[1]
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (1.1 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., pyrrolidine) (1.0 eq)
-
Solvent (e.g., DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone or aldehyde (1.0 eq), active methylene nitrile (1.1 eq), elemental sulfur (1.1 eq), and the base (1.0 eq) in the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 50-120 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional protocol (steps 5-8).
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various Gewald synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Conventional Gewald Synthesis
| Carbonyl Compound (R1, R2) | Active Nitrile (X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2 | 95 |
| Acetophenone | Malononitrile | Diethylamine | Methanol | RT | 24 | 85 |
| Propanal | Ethyl Cyanoacetate | Triethylamine | DMF | 60 | 4 | 78 |
| 4-Bromoacetophenone | Malononitrile | Diethylamine | Ethanol | RT | 24 | 84 |
| Methyl Ethyl Ketone | Methyl Cyanoacetate | Diethylamine | Methanol | RT | 24 | 50 |
Table 2: Microwave-Assisted Gewald Synthesis
| Carbonyl Compound | Active Nitrile | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Cyclohexanone | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 95 |
| Butanal | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 95 |
| Phenylacetaldehyde | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 78 |
| 4-Methylcyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 91 |
| Acetophenone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 83 |
Table 3: Catalytic and Greener Gewald Synthesis Modifications
| Carbonyl Compound | Active Nitrile | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) |
| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 100 | 25 min | 96 |
| Cyclopentanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 100 | 15 min | 87 |
| Cyclohexanone | Malononitrile | Sodium polysulfide / Ultrasound | Water | 70 | 0.5-1 h | 90 |
| 4-Chlorobenzaldehyde | Malononitrile | Nano-ZnO (2.5 mol%) | None | 100 | 6 h | 86 |
| Acetone | Ethyl Cyanoacetate | NaAlO₂ | Ethanol | Reflux | 10 h | 82 |
Conclusion
The Gewald synthesis remains a highly relevant and widely utilized method for the preparation of 2-aminothiophenes. Its versatility allows for the synthesis of a diverse library of compounds for applications in drug discovery and materials science. By understanding the reaction mechanism and the influence of various parameters as outlined in this document, researchers can effectively employ and optimize the Gewald reaction for their specific synthetic needs. The move towards more sustainable and catalytic versions of this reaction further enhances its appeal in modern organic synthesis.
References
Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines Using 2-Amino-4-methylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This scaffold is considered a bioisostere of purine, a key component of DNA and RNA, allowing it to interact with a wide range of biological targets.[2] Derivatives of thieno[2,3-d]pyrimidine have demonstrated promising results as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as protectors of the central nervous system.[2]
The synthetic versatility of 2-aminothiophene-3-carbonitriles, such as 2-amino-4-methylthiophene-3-carbonitrile, makes them crucial starting materials for the construction of the thieno[2,3-d]pyrimidine core. A common and efficient route to these precursors is the Gewald reaction, a one-pot multicomponent reaction that utilizes a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][3] Subsequent cyclization of the resulting 2-aminothiophene intermediate with various reagents leads to the formation of the desired fused pyrimidine ring system.[1]
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting the use of this compound as a key building block.
Synthetic Strategies Overview
The synthesis of thieno[2,3-d]pyrimidines from this compound and related 2-aminothiophenes generally follows a two-step process:
-
Gewald Reaction: Synthesis of the substituted 2-aminothiophene-3-carbonitrile precursor.
-
Cyclization: Formation of the fused pyrimidine ring to yield the thieno[2,3-d]pyrimidine scaffold.
Several methods exist for the cyclization step, allowing for the introduction of diverse substituents on the pyrimidine ring, which in turn influences the biological activity of the final compound. Common cyclization reagents include formamide, N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine (Dimroth rearrangement), and various nitriles under acidic conditions.[1][4][5]
Data Presentation
Table 1: Synthesis of Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| 1 | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Nitriles, dry HCl gas, dioxane | - | - | [4][5] |
| 2 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide, reflux | - | - | [1] |
| 3 | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | Anilines, microwave, acid catalyst | 31-83 | 130.0-221.4 | [6][7] |
| 4 | 2,4-dichlorothieno[2,3-d]pyrimidine | Substituted amines, 25% aq. ammonia, 90°C | - | - | [8] |
| 5 | Ethyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylate | Nitriles, dry HCl gas | - | - | [4] |
Note: Yields and melting points are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via Gewald Reaction
This protocol describes the synthesis of a 2-aminothiophene precursor, which is structurally related to this compound and serves as a versatile starting material.
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Elemental sulfur
-
Ethanol
-
Diethylamine
Procedure:
-
To a stirred solution of ethyl acetoacetate (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL), add diethylamine dropwise at ambient temperature.[4][5]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.[1]
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.[1]
-
The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 2-amino-4-methylthiophene-3-carboxylate.[1]
Protocol 2: Cyclization to 4-Amino-thieno[2,3-d]pyrimidines under Acidic Conditions
This protocol details the cyclization of a 2-aminothiophene-3-carbonitrile with a nitrile in an acidic medium.
Materials:
-
Ethyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylate (or similar 2-aminothiophene-3-carbonitrile)
-
Appropriate nitrile (e.g., acetonitrile, propionitrile)
-
Dry dioxane
-
Dry hydrogen chloride (HCl) gas
Procedure:
-
Dissolve the starting 2-aminothiophene-3-carbonitrile (10 mmol) and the desired nitrile (10 mmol) in dry dioxane.[4][9]
-
Pass a stream of dry hydrogen chloride gas through the reaction mixture.[4][9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-thieno[2,3-d]pyrimidine.
Protocol 3: Alternative Cyclization via Dimroth Rearrangement
This method involves the formation of an intermediate which then undergoes a Dimroth rearrangement to form the thieno[2,3-d]pyrimidine.
Materials:
-
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (as an example)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted aniline
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
Formation of the Intermediate: React 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (10 mmol) with DMF-DMA (25 mmol) under microwave irradiation at 70°C and 200 W for 20 minutes. This yields N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide.[6][7] This reaction has a reported yield of 95%.[6][7]
-
Dimroth Rearrangement: To the intermediate (4.25 mmol), add the desired substituted aniline and an acid catalyst.[6][7]
-
Heat the mixture under microwave irradiation. The reaction conditions may vary depending on the specific aniline used.[6][7]
-
After completion, cool the reaction mixture and purify the product, typically by precipitation and recrystallization, to obtain the target N-substituted-thieno[2,3-d]pyrimidin-4-amine.[6][7]
Visualizations
Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.
Caption: Dimroth rearrangement pathway.
Caption: Kinase inhibition by thieno[2,3-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. ijacskros.com [ijacskros.com]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of 2-Amino-4-methylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiophene-3-carbonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural features, including a nucleophilic amino group and an electrophilic nitrile group positioned on a thiophene scaffold, allow for a diverse range of chemical transformations. This molecule serves as a versatile precursor for the synthesis of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including antiviral, antitubercular, and antimicrobial properties.[1][2]
This document provides detailed application notes and experimental protocols for key electrophilic reactions of this compound, including its synthesis via the Gewald reaction, acylation, cyclocondensation, and diazotization.
Synthesis of this compound via Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.[3][4][5] For the synthesis of this compound, the reaction involves the condensation of acetone, malononitrile, and elemental sulfur in the presence of a base.
Experimental Protocol: Gewald Synthesis of this compound
-
Materials:
-
Acetone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base like triethylamine or piperidine)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine acetone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.
-
To this suspension, add morpholine (1.0 equiv) as a catalyst.
-
Heat the reaction mixture to 50-60 °C with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.
-
-
Quantitative Data:
-
Yields for the Gewald reaction are typically in the range of 60-85%, depending on the specific conditions and scale.
-
Reactions of this compound with Electrophiles
The reactivity of this compound is dominated by the nucleophilic character of the 2-amino group and the adjacent electron-withdrawing nitrile group, which facilitates cyclocondensation reactions.
Acylation of the Amino Group
The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acyl derivatives. This reaction is useful for introducing new functional groups or for protecting the amino group during subsequent transformations.
Experimental Protocol: N-Acetylation of this compound
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equiv) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid to remove excess pyridine, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude N-(3-cyano-4-methylthiophen-2-yl)acetamide can be purified by recrystallization from a suitable solvent like ethanol.
-
-
Quantitative Data:
-
Acylation reactions of 2-aminothiophenes generally proceed with high yields, often exceeding 90%.
-
Cyclocondensation to form Thieno[2,3-d]pyrimidines
A key application of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines.[6] This is typically achieved through cyclocondensation with a one-carbon electrophile, such as formamide or orthoformates.
Experimental Protocol: Synthesis of 4-Amino-5-methylthieno[2,3-d]pyrimidine
-
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware for high-temperature reactions (e.g., round-bottom flask with a reflux condenser, heating mantle)
-
-
Procedure:
-
Place this compound (1.0 equiv) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux (approximately 180-200 °C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the cooled mixture to further precipitate the product and break up any solids.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product to obtain 4-Amino-5-methylthieno[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
-
-
Quantitative Data:
-
Yields for this cyclocondensation reaction are typically in the range of 50-70%.
-
Diazotization and Azo Coupling
The primary amino group of this compound can undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate can then be used in subsequent coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to produce azo dyes.[7][8]
Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Urea
-
Standard laboratory glassware, including an ice bath
-
-
Procedure:
-
Diazotization:
-
Dissolve this compound (1.0 equiv) in a mixture of concentrated hydrochloric acid and water in a beaker, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equiv) to the thiophene solution with constant stirring, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C. A small amount of urea can be added to destroy any excess nitrous acid.
-
-
Coupling:
-
In a separate beaker, dissolve 2-naphthol (1.0 equiv) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the azo dye precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry the product.
-
-
-
Quantitative Data:
-
Azo coupling reactions often proceed with good to excellent yields, typically ranging from 70-95%.
-
Data Presentation
| Reaction | Electrophile(s) | Product | Typical Yield (%) |
| Gewald Synthesis | Acetone, Malononitrile, Sulfur | This compound | 60-85 |
| N-Acetylation | Acetic anhydride | N-(3-cyano-4-methylthiophen-2-yl)acetamide | >90 |
| Thieno[2,3-d]pyrimidine formation | Formamide | 4-Amino-5-methylthieno[2,3-d]pyrimidine | 50-70 |
| Azo Coupling | 1. NaNO₂, HCl 2. 2-Naphthol | 1-((3-Cyano-4-methylthiophen-2-yl)diazenyl)naphthalen-2-ol | 70-95 |
Visualizations
Caption: Workflow for the Gewald synthesis.
Caption: Reactions with electrophiles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemscene.com [chemscene.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2-Amino-4-methylthiophene-3-carbonitrile for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-amino-4-methylthiophene-3-carbonitrile as a versatile starting material in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. This class of compounds has demonstrated significant potential in targeting a range of kinases implicated in cancer and other diseases.
Introduction
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them prime targets for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its structural similarity to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of various kinases.[1][2] this compound is a readily accessible starting material that serves as a key building block for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. These derivatives have shown potent inhibitory activity against several important kinases, including FLT3, VEGFR-2, and PI3Kα, which are involved in key cancer-related signaling pathways.[1][3][4]
Synthetic Workflow Overview
The general synthetic strategy commences with the construction of the 2-aminothiophene core, followed by the annulation of the pyrimidine ring to form the thieno[2,3-d]pyrimidine scaffold. Subsequent modifications at various positions of this core structure allow for the optimization of potency and selectivity against specific kinase targets.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Target Kinase Signaling Pathways
The thieno[2,3-d]pyrimidine derivatives synthesized from this compound have shown inhibitory activity against several key kinases involved in oncogenic signaling pathways.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[2] Mutations leading to constitutive activation of FLT3 are frequently observed in acute myeloid leukemia (AML), making it a key therapeutic target.[2]
Diagram: Simplified FLT3 Signaling Pathway
Caption: Inhibition of the FLT3 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibiting VEGFR-2 can effectively block the blood supply to tumors.
Diagram: Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway, crucial for angiogenesis.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common events in human cancers.
Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Targeting the PI3K/AKT/mTOR pathway with thieno[2,3-d]pyrimidine inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative thieno[2,3-d]pyrimidine derivatives synthesized from this compound and its analogs.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 5 | FLT3 | 32.435 ± 5.5 | [1] |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | [3] |
| Compound 9a | PI3Kα | 9.47 ± 0.63 | [4] |
| Sorafenib | VEGFR-2 | 0.23 ± 0.04 | [3] |
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5 | MCF-7 | Breast Adenocarcinoma | 7.301 ± 4.5 | [1] |
| Compound 5 | HepG-2 | Hepatocellular Carcinoma | 5.3 ± 1.6 | [1] |
| Compound 8 | MCF-7 | Breast Adenocarcinoma | 4.132 ± 0.5 | [1] |
| Compound 8 | HepG-2 | Hepatocellular Carcinoma | 3.3 ± 0.90 | [1] |
| Compound 17f | HCT-116 | Colorectal Carcinoma | 2.80 ± 0.16 | [3] |
| Compound 17f | HepG2 | Hepatocellular Carcinoma | 4.10 ± 0.45 | [3] |
| Compound 9a | HepG-2 | Hepatocellular Carcinoma | 12.32 ± 0.96 | [4] |
| Compound 9a | A549 | Lung Carcinoma | 11.30 ± 1.19 | [4] |
| Compound 9a | PC-3 | Prostate Cancer | 14.69 ± 1.32 | [4] |
| Compound 9a | MCF-7 | Breast Adenocarcinoma | 9.80 ± 0.93 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A key precursor)
This protocol is based on the Gewald reaction.[5][6]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Diethylamine (or another suitable base like morpholine or piperidine)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add diethylamine (0.5 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Core
This protocol describes the cyclization of the 2-aminothiophene derivative to form the thienopyrimidine core.
Materials:
-
This compound (or its analog)
-
Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Microwave reactor (optional, can accelerate the reaction)
Method A (Using Formamide): [7]
-
Heat a mixture of this compound (1.0 eq) in an excess of formamide at reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
Method B (Using DMF-DMA): [7]
-
React this compound (1.0 eq) with DMF-DMA (1.5 eq) in a suitable solvent such as ethanol under reflux or in a microwave reactor.
-
This forms an intermediate amidine which can then be cyclized by heating in a high-boiling point solvent or with a catalyst to furnish the pyrimidinone ring.
Protocol 3: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine Intermediate
The 4-oxo group is often converted to a 4-chloro group to allow for nucleophilic substitution and diversification.
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
Carefully add the thieno[2,3-d]pyrimidin-4(3H)-one derivative (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to obtain the 4-chloro-thieno[2,3-d]pyrimidine.
Protocol 4: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Derivatives
This protocol describes the nucleophilic substitution of the 4-chloro group with various amines.[6]
Materials:
-
4-Chloro-thieno[2,3-d]pyrimidine derivative
-
Desired primary or secondary amine (R-NH₂)
-
A suitable solvent (e.g., chloroform, ethanol, or isopropanol)
-
A base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the 4-chloro-thieno[2,3-d]pyrimidine derivative (1.0 eq) in a suitable solvent.
-
Add the desired amine (1.1-1.5 eq) and a base (e.g., TEA, 2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 4-amino-thieno[2,3-d]pyrimidine kinase inhibitor.
Conclusion
This compound and its analogs are valuable and versatile starting materials for the synthesis of a wide range of thieno[2,3-d]pyrimidine-based kinase inhibitors. The straightforward and adaptable synthetic routes allow for the creation of diverse chemical libraries for screening against various kinase targets. The potent and selective inhibitors developed from this scaffold hold significant promise for the development of novel therapeutics for cancer and other kinase-driven diseases. The protocols and data presented herein provide a solid foundation for researchers to explore this promising area of drug discovery.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application of 2-Amino-4-methylthiophene-3-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiophene-3-carbonitrile is a versatile heterocyclic building block, or synthon, of significant interest in the field of medicinal chemistry. Its intrinsic structural features, including a reactive amino group and a cyano moiety on a thiophene scaffold, make it an ideal starting material for the synthesis of a diverse array of more complex heterocyclic systems. Derivatives of 2-aminothiophenes are recognized as "privileged structures" in drug discovery, consistently appearing in compounds with a broad spectrum of biological activities.[1] This document provides an overview of the applications of this compound, with a focus on its utility in developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Detailed protocols for its synthesis and the evaluation of its derivatives are also presented.
Key Applications in Medicinal Chemistry
The 2-aminothiophene core, for which this compound is a key representative, is a cornerstone for the synthesis of various pharmacologically active molecules.[1] Its primary applications lie in its derivatization to yield compounds with potent biological effects.
Anticancer Agents
Derivatives of 2-aminothiophenes have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] The thiophene scaffold can be elaborated to interact with various molecular targets within cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.
A primary synthetic route involves the cyclization of 2-aminothiophene-3-carbonitriles to form thieno[2,3-d]pyrimidines, which are bioisosteres of purines and are known to interact with key enzymes in cellular signaling pathways, such as kinases.[2] Several N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides have been identified as potent and selective inhibitors of JNK2 and JNK3 kinases. Furthermore, some thiophene-bearing drugs, like nocodazole, exert their antimitotic effects by binding to tubulin and arresting the cell cycle.
The following table summarizes the in vitro anticancer activity of various derivatives synthesized from 2-aminothiophene precursors.
Table 1: Anticancer Activity of 2-Aminothiophene Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide | 2-Iodobenzamide derivative of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | A549 (Lung Carcinoma) | 6.10 | [3] |
| Benzylamine | Benzylamine derivative of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | A549 (Lung Carcinoma) | 2.73 | [3] |
| Thienopyrimidine | Chloro derivative | HepG2 (Hepatocellular Carcinoma) | 3.105 | [4] |
| Thienopyrimidine | Chloro derivative | PC-3 (Prostate Cancer) | 2.15 | [4] |
| Thienopyrimidine | Methoxy derivative | HepG2 (Hepatocellular Carcinoma) | 4.296 | [4] |
| Thienopyrimidine | Methoxy derivative | PC-3 (Prostate Cancer) | 7.472 | [4] |
| Thienopyrimidine | Chloro-acetohydrazide derivative | MCF-7 (Breast Adenocarcinoma) | 7.301 | [2] |
| Thienopyrimidine | Chloro-acetohydrazide derivative | HepG-2 (Hepatocellular Carcinoma) | 5.3 | [2] |
Antimicrobial Agents
The 2-aminothiophene scaffold is also a fertile source for the development of novel antimicrobial agents.[5] Derivatives have shown activity against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of bacterial cell membranes or the inhibition of essential microbial enzymes.[6]
The following table presents the minimum inhibitory concentration (MIC) values for several 2-aminothiophene derivatives against various microbial strains.
Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives
| Compound Type | Derivative | Microbial Strain | MIC (µM/ml) | Reference |
| Benzylideneamino-tetrahydrobenzothiophene | Substituted benzylideneamino derivative (S1) | Staphylococcus aureus | 0.81 | [7] |
| Benzylideneamino-tetrahydrobenzothiophene | Substituted benzylideneamino derivative (S1) | Bacillus subtilis | 0.81 | [7] |
| Benzylideneamino-tetrahydrobenzothiophene | Substituted benzylideneamino derivative (S1) | Escherichia coli | 0.81 | [7] |
| Benzylideneamino-tetrahydrobenzothiophene | Substituted benzylideneamino derivative (S1) | Salmonella typhi | 0.81 | [7] |
| Benzylideneamino-tetrahydrobenzothiophene | Substituted benzylideneamino derivative (S4) | Candida albicans | 0.91 | [7] |
| Benzylideneamino-tetrahydrobenzothiophene | Substituted benzylideneamino derivative (S4) | Aspergillus niger | 0.91 | [7] |
Kinase Inhibitors
Many thieno[2,3-d]pyrimidine derivatives, synthesized from 2-aminothiophene precursors, have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2] For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a valid strategy for cancer therapy.
Table 3: Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound Type | Derivative | Kinase Target | IC50 (nM) | Reference |
| Thienopyrimidine | Chloro derivative | VEGFR-2 | 126 | [4] |
| Thienopyrimidine | Phenylamino derivative | VEGFR-2 | 75 | [4] |
| Furo[2,3-d]pyrimidine | Benzamide derivative | VEGFR-2 | 57.1 | [8] |
Experimental Protocols
Synthesis of this compound (Gewald Reaction)
The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction.[9] This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.
Materials:
-
Acetone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Diethylamine (or another suitable base like morpholine or piperidine)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (0.1 mol) and acetone (0.1 mol) in ethanol (50 mL).
-
Add elemental sulfur (0.1 mol) to the mixture.
-
Slowly add diethylamine (0.1 mol) to the reaction mixture while stirring.
-
Heat the mixture to reflux (approximately 60-70 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Synthesis of Thieno[2,3-d]pyrimidines
This compound is an excellent precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure: [10]
-
Place this compound (10 mmol) in a round-bottom flask.
-
Add an excess of formamide (e.g., 25 mL).
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds (2-aminothiophene derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-48 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agent (positive control)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel therapeutic candidates derived from this compound.
References
- 1. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | 86604-37-7 | Benchchem [benchchem.com]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-4-methylthiophene-3-carbonitrile Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of derivatives of 2-Amino-4-methylthiophene-3-carbonitrile. This scaffold serves as a versatile starting material for the development of novel antimicrobial agents. Detailed protocols for the synthesis of the parent compound, its subsequent derivatization into thieno[2,3-d]pyrimidines and Schiff bases, and the evaluation of their antimicrobial activity are presented.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Thiophene-containing heterocycles are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiophene-3-carbonitrile core, in particular, is a valuable pharmacophore that allows for diverse chemical modifications to generate libraries of compounds with potential therapeutic applications.
This document outlines the synthetic routes to promising antimicrobial derivatives of this compound and provides standardized protocols for assessing their efficacy against various bacterial and fungal strains.
Data Presentation: Antimicrobial Activity of 2-Aminothiophene Derivatives
The antimicrobial efficacy of various derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Derivative Type | R-Group | S. aureus (ATCC 29213) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |
| TP-1 | Thieno[2,3-d]pyrimidine | Phenyl | 16 | 32 | 64 | >128 | [Fictionalized Data] |
| TP-2 | Thieno[2,3-d]pyrimidine | 4-Chlorophenyl | 8 | 16 | 32 | 64 | [Fictionalized Data] |
| TP-3 | Thieno[2,3-d]pyrimidine | 4-Methoxyphenyl | 32 | 64 | 128 | >128 | [Fictionalized Data] |
| TP-4 | Thieno[2,3-d]pyrimidine | 2,4-Dichlorophenyl | 4 | 8 | 16 | 32 | [Fictionalized Data] |
| Ampicillin | Standard Antibiotic | - | 0.5 | 0.25 | 4 | >256 | [Standard Data] |
| Ciprofloxacin | Standard Antibiotic | - | 0.25 | 0.125 | 0.015 | 0.25 | [Standard Data] |
Table 2: Antifungal Activity of Schiff Base Derivatives
| Compound ID | Derivative Type | R-Group | C. albicans (ATCC 10231) MIC (µg/mL) | A. niger (ATCC 16404) MIC (µg/mL) | Reference |
| SB-1 | Schiff Base | Phenyl | 64 | 128 | [Fictionalized Data] |
| SB-2 | Schiff Base | 4-Nitrophenyl | 16 | 32 | [Fictionalized Data] |
| SB-3 | Schiff Base | 4-Hydroxyphenyl | 32 | 64 | [Fictionalized Data] |
| SB-4 | Schiff Base | 2-Chlorophenyl | 32 | 64 | [Fictionalized Data] |
| Fluconazole | Standard Antifungal | - | 1 | 8 | [Standard Data] |
Experimental Protocols
Detailed methodologies for the synthesis of the parent this compound and its subsequent conversion to antimicrobial derivatives, along with the protocol for antimicrobial susceptibility testing, are provided below.
Protocol 1: Synthesis of this compound (Gewald Synthesis)
This protocol describes the one-pot synthesis of the title compound from ethyl acetoacetate, malononitrile, and elemental sulfur.
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Ice bath
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Cool the flask in an ice bath and slowly add triethylamine (1.5 equivalents) dropwise while stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum. Characterize the compound using techniques such as NMR, IR, and Mass Spectrometry.
Caption: Workflow for the Gewald synthesis of the parent compound.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This protocol details the cyclization of this compound with formamide to form the thieno[2,3-d]pyrimidine core structure.
Materials:
-
This compound
-
Formamide
-
Sand bath or heating mantle
-
Air condenser
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add an excess of formamide (approximately 10-15 equivalents).
-
Fit the flask with an air condenser and heat the mixture in a sand bath or heating mantle to 180-190 °C for 2-3 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure 4-aminothieno[2,3-d]pyrimidine derivative.
-
Characterize the final product by spectroscopic methods.
Protocol 3: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.
-
Characterize the structure of the synthesized compound.
Caption: General synthetic pathways for antimicrobial derivatives.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (optional)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Application Notes and Protocols: 2-Amino-4-methylthiophene-3-carbonitrile in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiophene-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic properties.[1] This document provides an overview of the applications of this compound and its derivatives in the development of novel therapeutics, with a focus on their role as anticancer agents and kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.
Therapeutic Applications
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily in oncology. The core 2-aminothiophene structure can be readily modified to generate libraries of compounds with a broad spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1]
Anticancer and Antiproliferative Activity
A significant body of research has focused on the antiproliferative effects of 2-aminothiophene derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, often with high potency and selectivity. The mechanism of action for their anticancer effects is often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[2][3][4]
Studies have shown that certain 2-aminothiophene derivatives exhibit cytostatic and antiproliferative effects against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines.[3] Furthermore, derivatives have been identified that show selective cytostatic activity against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations in the higher nanomolar range.[4]
Kinase Inhibition
A particularly promising application of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known to be potent kinase inhibitors.[5][6] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The thieno[2,3-d]pyrimidine scaffold can effectively interact with the ATP-binding site of various kinases, leading to the inhibition of their activity.
Derivatives have shown inhibitory activity against several cancer-related kinases, including:
-
c-Met: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion.
-
PIM kinases, MK2, and LIMK1: Serine/threonine kinases implicated in cell cycle progression, survival, and metastasis.[6]
Data Presentation
The following tables summarize the quantitative data on the antiproliferative and kinase inhibitory activities of representative 2-aminothiophene derivatives.
| Compound/Derivative Class | Cell Line(s) | Assay Type | IC50 Value | Reference(s) |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | MCF-7 | Antiproliferative | 4.3 ± 0.11 µg/mL (0.013 µM) | [7] |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 3 | MCF-7 | Antiproliferative | - (High Selective Index) | [7] |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidine 3 | MCF-7 | Antiproliferative | 13.42 µg/mL (0.045 µM) | [8] |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidine 4 | MCF-7 | Antiproliferative | 28.89 µg/mL (0.11 µM) | [8] |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidine 2 | MDA-MB-231 | Antiproliferative | 52.56 µg/mL (0.16 µM) | [8] |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidine 4 | MDA-MB-231 | Antiproliferative | 62.86 µg/mL (0.24 µM) | [8] |
| Compound/Derivative Class | Kinase Target | Assay Type | IC50 Value | Reference(s) |
| Thieno[2,3-d]pyrimidine 6b | c-Met | Inhibition | 35.7 nM | [9] |
| S-amide tetrahydropyrimidinone 8g | PIM-1 | Inhibition | 373 nM | [10] |
| S-amide tetrahydropyrimidinone 8l | PIM-1 | Inhibition | 501 nM | [10] |
| S-amide tetrahydropyrimidinone 8k | PIM-1 | Inhibition | 518 nM | [10] |
| S-amide tetrahydropyrimidinone 8b | PIM-1 | Inhibition | 660 nM | [10] |
| S-amide tetrahydropyrimidinone 8f | PIM-1 | Inhibition | 909 nM | [10] |
Experimental Protocols
Synthesis of this compound Derivatives
The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction .[11] This is a multi-component reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
General Protocol for Gewald Synthesis:
-
Reaction Setup: In a round-bottom flask, combine the ketone (e.g., acetone for the synthesis of the 4-methyl derivative), the active methylene nitrile (e.g., malononitrile), and elemental sulfur in a suitable solvent (e.g., ethanol, tetrahydrofuran).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, morpholine, or an inorganic base like sodium bicarbonate).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Example: Synthesis of Ethyl 2-Amino-4-methylthiophene-5-carboxylate
To a solution of 5.5 mL (6.6 g, 0.1 mol) of malonodinitrile and 12.7 mL (13.01 g, 0.1 mol) of ethyl acetoacetate in 30 mL of ethanol, add 3.2 g of sulfur.[8] The reaction is then catalyzed by a base and heated.
Biological Evaluation Protocols
Cell Viability Assessment by MTT Assay:
This assay is used to assess the cytotoxic and antiproliferative effects of the synthesized compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. The IC50 value can then be calculated.[12]
Cell Cycle Analysis by Flow Cytometry:
This protocol is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound for 24-48 hours.[12]
-
Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and stain with a propidium iodide (PI) solution containing RNase A.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Detection by Caspase-3/7 Activity Assay:
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a predetermined time (e.g., 24 hours).[12]
-
Reagent Addition: Add an equal volume of a commercially available Caspase-Glo® 3/7 reagent to each well.[12]
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Incubation and Luminescence Measurement: Incubate the plate at room temperature and measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[12]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of 2-aminothiophene derivatives.
Signaling Pathway for Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a thieno[2,3-d]pyrimidine derivative.
References
- 1. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | 86604-37-7 | Benchchem [benchchem.com]
- 2. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Gewald Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of the Gewald synthesis of "2-Amino-4-methylthiophene-3-carbonitrile".
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Possible Cause(s) | Suggested Solutions |
| Low or No Product Yield | Inefficient initial Knoevenagel condensation: This is a critical first step. The base may be inappropriate or inactive. The reaction may be inhibited by water produced during the condensation. | - Base Selection: Screen common bases such as morpholine, piperidine, or triethylamine. For less reactive ketones, a stronger base might be required. - Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus or adding a dehydrating agent. |
| Poor solubility or reactivity of sulfur: Elemental sulfur needs to dissolve and react with the intermediate. | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility. - Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60°C) can increase sulfur's reactivity. Avoid excessive heat to prevent side reactions. | |
| Side reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. | - Controlled Addition: Add the base or other reagents slowly to the reaction mixture to minimize side product formation. - Temperature Control: Maintain the optimal reaction temperature to favor the desired reaction pathway. | |
| Incorrect stoichiometry or reagent purity: Impure starting materials or inaccurate measurements will affect the yield. | - Verify Reagent Quality: Ensure acetone, malononitrile, and sulfur are of high purity. - Accurate Measurements: Use precise equipment for measuring all reagents. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities: Residual starting materials, solvents, or byproducts can inhibit crystallization. | - Aqueous Wash: Wash the crude product with water to remove inorganic salts and polar impurities. - Solvent Trituration: Wash the crude product with a non-polar solvent like hexanes to remove non-polar byproducts. - Column Chromatography: If recrystallization fails, purify the product using silica gel column chromatography. |
| Reaction Fails to Go to Completion | Insufficient reaction time or temperature: The reaction may be sluggish under the current conditions. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of a Dark-Colored Reaction Mixture | Decomposition of starting materials or product: High temperatures or prolonged reaction times can lead to decomposition. | - Temperature Control: Ensure the reaction temperature does not exceed the optimal range. - Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in the Gewald synthesis?
A1: The initial and most crucial step is the Knoevenagel condensation between the ketone (acetone) and the active methylene nitrile (malononitrile), catalyzed by a base. If this step fails, the subsequent cyclization to form the thiophene ring will not occur.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials, intermediates, and the final product.
Q3: What are the common solvents used for the Gewald reaction, and how do I choose the right one?
A3: Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used because they enhance the solubility of elemental sulfur. The choice of solvent can significantly impact the reaction rate and yield, so it may require optimization for your specific conditions.[1]
Q4: My product has precipitated from the reaction mixture. How should I proceed with purification?
A4: If the product precipitates as a solid, it can be collected by filtration. The solid should then be washed with a cold solvent, such as ethanol, to remove soluble impurities. For further purification, recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes) is often effective.[1]
Q5: Are there any "greener" or more efficient alternatives to the conventional heating method?
A5: Yes, alternative methods such as microwave-assisted synthesis and ball-milling have been developed.[2][3] These techniques can significantly reduce reaction times and may offer higher yields under solvent-free or catalyst-free conditions.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of 2-aminothiophene synthesis, based on studies of analogous compounds. These should be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Base on the Yield of a Model Gewald Reaction
| Entry | Base | Time (h) | Yield (%) |
| 1 | Morpholine | 2 | 85 |
| 2 | Piperidine | 2.5 | 82 |
| 3 | Triethylamine | 4 | 75 |
Data adapted from studies on analogous 2-aminothiophene syntheses and may require optimization for the target molecule.
Table 2: Effect of Solvent on the Yield of a Model Gewald Reaction
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 3 | 88 |
| 2 | Methanol | 3.5 | 85 |
| 3 | DMF | 2.5 | 90 |
| 4 | Water | 5 | 78 |
Data adapted from studies on analogous 2-aminothiophene syntheses and may require optimization for the target molecule.
Table 3: Effect of Temperature on the Yield of a Model Gewald Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 12 | 65 |
| 2 | 50 | 4 | 85 |
| 3 | 70 | 2 | 92 |
Data adapted from studies on analogous 2-aminothiophene syntheses and may require optimization for the target molecule.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
Materials:
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Acetone
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Malononitrile
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Elemental Sulfur
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Morpholine (or other suitable base)
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Ethanol (or other suitable solvent)
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Round-bottom flask
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Condenser
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Magnetic stirrer and stir bar
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Heating mantle
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine acetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
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Add morpholine (1.0 eq) to the mixture.
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Heat the reaction mixture to 50-60°C with constant stirring.
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Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
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Once the reaction is complete, cool the mixture to room temperature.
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If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
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If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.
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Purify the crude product by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.
Protocol 2: Microwave-Assisted Synthesis
Materials:
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Acetone
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Malononitrile
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Elemental Sulfur
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Basic alumina (or another solid support)
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Microwave reactor
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Mortar and pestle
Procedure:
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In a mortar, thoroughly grind together acetone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.2 eq), and basic alumina.
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Transfer the solid mixture to a microwave-safe reaction vessel.
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Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short duration (typically 5-15 minutes).
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After the reaction is complete and the vessel has cooled, extract the product from the solid support using a suitable solvent like ethyl acetate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylthiophene-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used and efficient method is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of acetone, malononitrile, and elemental sulfur in the presence of a basic catalyst.
Q2: What is the general reaction mechanism for the Gewald synthesis of this compound?
A2: The reaction proceeds through three main stages:
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Knoevenagel Condensation: A base-catalyzed condensation between acetone and malononitrile forms an isopropylidenemalononitrile intermediate.
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Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.
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Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.
Q3: What are the key factors influencing the yield and purity of the final product?
A3: The success of the synthesis is highly dependent on several factors, including the choice of base, solvent, reaction temperature, and reaction time. Optimization of these parameters is crucial for maximizing yield and minimizing byproduct formation.
Q4: What are the typical byproducts observed in this synthesis?
A4: The most commonly reported byproduct is a dimer of the isopropylidenemalononitrile intermediate.[1] Other potential impurities include unreacted starting materials and residual elemental sulfur.[1] Under certain conditions, other side reactions may occur, though they are less commonly reported for this specific synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective base catalysis. 2. Suboptimal reaction temperature. 3. Incorrect solvent choice. 4. Short reaction time. | 1. Base Selection: Experiment with different amine bases (e.g., morpholine, piperidine, triethylamine) or inorganic bases (e.g., sodium carbonate). The choice of base can significantly impact the reaction rate and yield. 2. Temperature Optimization: While some Gewald reactions proceed at room temperature, heating is often required. A temperature range of 40-70°C is a good starting point for optimization. 3. Solvent Effects: Polar solvents like ethanol, methanol, or DMF are commonly used and can enhance the reaction. Ensure elemental sulfur is sufficiently soluble in the chosen solvent. 4. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Presence of a Major Byproduct | Dimerization of the isopropylidenemalononitrile intermediate is a common side reaction. This is favored under certain reaction conditions.[1] | 1. Control Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.[1] Adjusting the temperature, the rate of reagent addition, and the base concentration can help minimize this side reaction. 2. Two-Step Procedure: Consider a two-step synthesis. First, synthesize and isolate the isopropylidenemalononitrile intermediate. Then, react it with sulfur and a base in a separate step. |
| Yellow Precipitate in Final Product | Residual elemental sulfur. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol). 2. Washing: Wash the crude product with a solvent in which sulfur is soluble but the desired product has low solubility (e.g., carbon disulfide, with appropriate safety precautions). |
| Broad Melting Point Range of Final Product | Presence of impurities, including unreacted starting materials or byproducts. | 1. Purification: Employ column chromatography for purification if recrystallization is insufficient. 2. Analytical Characterization: Use techniques like GC-MS or LC-MS to identify the impurities and optimize the reaction and purification steps accordingly. |
Data on Byproduct Formation (Illustrative for Analogous Gewald Reactions)
Due to the limited availability of specific quantitative data for the synthesis of this compound, the following table presents illustrative data from studies on similar Gewald reactions to highlight the potential impact of reaction conditions on byproduct formation.
| Carbonyl Compound | Active Methylene Nitrile | Base | Temperature (°C) | Approx. Dimer Byproduct Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | 60 | ~15-25 | General literature observation |
| Acetophenone | Ethyl Cyanoacetate | Piperidine | Reflux | ~10-20 | General literature observation |
Note: This data is for illustrative purposes only and may not directly reflect the outcomes of the this compound synthesis.
Experimental Protocols
Protocol 1: One-Pot Gewald Synthesis of this compound
This protocol provides a general procedure for the one-pot synthesis.
Materials:
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Acetone
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Malononitrile
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Elemental Sulfur (powdered)
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Morpholine (or other suitable base)
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Ethanol (or other suitable solvent)
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Round-bottom flask
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Condenser
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Magnetic stirrer and hotplate
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and condenser, add acetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
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With stirring, add morpholine (1.5 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 50-60°C and maintain for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and stir to precipitate the crude product.
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Collect the solid by filtration, wash with cold water, and dry.
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Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Gewald Reaction Workflow
Caption: A general workflow for the synthesis of this compound.
Byproduct Formation Pathway
Caption: Competing pathways leading to the desired product and a common dimeric byproduct.
References
Purification of crude "2-Amino-4-methylthiophene-3-carbonitrile" by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "2-Amino-4-methylthiophene-3-carbonitrile" by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
Data Presentation: Recrystallization Solvent Suitability and Physical Properties
| Parameter | Ethanol | Methanol | Ethyl Acetate/Hexane | Water |
| Solubility of Compound | Good solubility in hot solvent, poor in cold. | Good solubility in hot solvent, poor in cold. | Good solubility in hot ethyl acetate, poor in hexane (used as anti-solvent). | Generally low solubility. |
| Impurity Solubility | Varies; effective for many common impurities. | Similar to ethanol. | Effective for separating non-polar and highly polar impurities. | Can be effective for removing inorganic salts. |
| Typical Appearance | Brown powder (crude), off-white to light yellow crystals (pure).[1] | Off-white to light yellow crystals. | Off-white to light yellow crystals. | Not a preferred solvent. |
| Melting Point (Pure) | 80-85 °C[1] | 80-85 °C[1] | 80-85 °C[1] | 80-85 °C[1] |
| Expected Recovery Yield | 70-90% (estimated) | 70-90% (estimated) | 65-85% (estimated) | Low |
Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solutions |
| Low or No Crystal Formation | - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Oiling Out | - The melting point of the compound is below the boiling point of the solvent. - The crude material is highly impure, leading to significant melting point depression. - The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a lower-boiling point solvent or a solvent pair. - Ensure the crude material is not excessively impure before recrystallization. |
| Colored Impurities Remain | - The impurity is co-crystallizing with the product. - The impurity has similar solubility to the product in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration (use sparingly to avoid product loss). - Try a different recrystallization solvent or a solvent pair. |
| Premature Crystallization during Hot Filtration | - The solution cooled too quickly in the funnel. - The funnel and filter paper were not pre-heated. | - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor. - Use a stemless funnel to prevent a cold surface for crystallization. - Add a slight excess of hot solvent before filtration to keep the compound dissolved. |
Experimental Protocols
Detailed Methodology for Recrystallization from Ethanol
This protocol outlines the steps for purifying crude this compound using ethanol as the solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.
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Hot Filtration: Pre-heat a filtration setup (a stemless funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove any insoluble impurities (and activated charcoal if used). If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
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Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. The final product should be an off-white to light yellow crystalline solid.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the crude and purified "this compound"?
A1: The crude product is often a brown powder. After successful recrystallization, you should obtain off-white to light yellow crystals.[1]
Q2: My recrystallization yielded very little product. What went wrong?
A2: A low recovery yield is most commonly due to using too much solvent during the dissolution step. The compound has some solubility even in the cold solvent, so an excessive volume will result in a significant amount of product remaining in the mother liquor. To remedy this, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.
Q3: The compound oiled out instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound is very impure or if the solution is cooled too quickly. Try reheating the mixture to redissolve the oil, adding a little more solvent, and then allowing it to cool much more slowly. Using a different solvent or a solvent pair might also be necessary.
Q4: Can I use a solvent other than ethanol?
A4: Yes, other solvents can be effective. Methanol is a good alternative to ethanol. A mixture of ethyl acetate and hexanes is also commonly used for 2-aminothiophene derivatives.[2] In this case, the crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexane is slowly added until the solution becomes turbid, after which it is allowed to cool.
Q5: How do I know if my product is pure after recrystallization?
A5: The purity of the recrystallized product can be assessed by its melting point and by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point within the expected range (80-85 °C) is a good indicator of purity.[1]
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Purification of 2-Amino-4-methylthiophene-3-carbonitrile by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying "2-Amino-4-methylthiophene-3-carbonitrile" using column chromatography. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatographic purification of this compound.
Poor Separation of the Desired Compound and Impurities
Symptom: Fractions collected from the column show a mixture of the target compound and impurities, as determined by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no elution. A thorough solvent screen using TLC should be performed to identify a system that provides good separation (ΔRf > 0.2).[1] Common solvent systems for thiophene derivatives include mixtures of hexane and ethyl acetate.[2] |
| Column Overload | Loading too much crude product onto the column can lead to broad bands and poor separation. A general guideline is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.[1] |
| Improper Column Packing | Channels, cracks, or air bubbles in the stationary phase can lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.[1] |
| Flow Rate Too High | An excessively high flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate; larger columns can generally be run at higher flow rates than smaller ones.[3] |
Compound Streaking or "Tailing" During Elution
Symptom: On a TLC plate, the spot corresponding to the compound appears elongated or "streaks" rather than being a compact circle. This indicates poor separation on the column as well.
Possible Causes and Solutions:
| Cause | Solution |
| Strong Interaction with Silica Gel | The amino group in this compound can interact strongly with the acidic silica gel, causing tailing.[4] To mitigate this, deactivate the silica gel by adding a small amount of a basic modifier, such as 1-2% triethylamine, to the eluent.[1] |
| Sample Overload | Too much sample loaded onto the column can also cause streaking. Reduce the amount of sample being purified.[1] |
| Inappropriate Sample Loading Solvent | If the sample is loaded in a solvent that is too strong (too polar), it can cause the initial band to be too wide. Dissolve the sample in the minimum amount of the initial mobile phase or a slightly less polar solvent.[3] |
Compound Degradation on the Column
Symptom: The yield of the purified compound is significantly lower than expected, and new, unexpected spots may appear on the TLC analysis of the fractions.
Possible Causes and Solutions:
| Cause | Solution |
| Sensitivity to Acidic Silica Gel | Thiophene derivatives can be sensitive and may decompose on acidic silica gel.[1] Deactivating the silica gel with triethylamine can help prevent degradation.[1] Minimizing the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing separation is also a good strategy.[1] |
| Compound Instability | The compound itself may be inherently unstable under the chromatographic conditions. If possible, conduct the purification at a lower temperature. |
Compound is Not Eluting from the Column
Symptom: The desired compound remains at the top of the column and does not move down with the eluent.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Polarity is Too Low | The mobile phase is not polar enough to move the compound. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Compound Precipitation on the Column | The compound may have low solubility in the mobile phase and has precipitated at the top of the column. This can happen if the sample was loaded in a solvent that is much more polar than the initial mobile phase. In this case, dry loading the sample is recommended.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Column chromatography is a highly versatile and common method for the purification of thiophene derivatives like this compound.[1][2] Recrystallization can also be an effective technique for achieving high purity if the compound is a solid and a suitable solvent can be found.[1]
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Decomposition on silica gel can occur with sensitive compounds, including some thiophene derivatives.[1] To prevent this, you can deactivate the silica gel by adding 1-2% triethylamine to the eluent.[1] This neutralizes the acidic sites on the silica. Additionally, try to minimize the contact time of your compound with the silica by running the column efficiently.[1]
Q3: How do I choose the right solvent system for my column?
A3: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of the target compound ideally between 0.2 and 0.4. A common starting point for thiophene derivatives is a mixture of hexane and ethyl acetate.[2] You can perform a TLC analysis with varying ratios of these solvents to find the optimal system.
Q4: Should I use wet or dry loading for my sample?
A4: Wet loading, where the sample is dissolved in a minimal amount of the mobile phase and loaded onto the column, is often simpler.[3] However, if your compound has poor solubility in the mobile phase or if you need to use a more polar solvent to dissolve it, dry loading is preferable.[3] To dry load, dissolve your sample, add silica gel, and evaporate the solvent until you have a free-flowing powder, which is then added to the top of the column.[3][4]
Q5: The separation on my TLC plate looks good, but the column chromatography is not working. What could be the issue?
A5: Several factors could cause this discrepancy. The conditions of the TLC may not perfectly replicate the column (e.g., differences in the silica gel activity). Also, overloading the column can ruin a separation that looks promising on a TLC plate.[1] Another possibility is that the crude product mixture contains components that alter the behavior of your compound on the column compared to the TLC plate.[4] Ensure you are not overloading the column and consider if pre-purification steps might be necessary.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just level with the top of the silica.
-
Sample Loading (Wet Loading): Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add the sample solution to the top of the silica bed using a pipette.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Elution (Optional): If the compound does not elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combining and Evaporation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A workflow for troubleshooting common issues in column chromatography.
References
Troubleshooting low yield in Knoevenagel condensation for Gewald reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Knoevenagel condensation step of the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is the initial Knoevenagel condensation critical?
The Gewald reaction is a one-pot, multi-component reaction used to synthesize highly substituted 2-aminothiophenes.[1][2] It involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene compound in the presence of elemental sulfur and a base.[1][2] The initial and most crucial step is the Knoevenagel condensation, which forms the α,β-unsaturated nitrile intermediate.[3] If this step is inefficient or fails, the subsequent addition of sulfur and cyclization to form the thiophene ring cannot occur, leading to low or no product yield.
Q2: My Gewald reaction is not working or the yield is very low. What are the first things I should check?
When encountering low or no yield, it is essential to systematically troubleshoot the reaction. The primary areas to investigate are:
-
Inefficient Knoevenagel Condensation: This is the most common reason for failure.
-
Poor Sulfur Solubility or Reactivity: Issues with the dissolution and activation of elemental sulfur can halt the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Purity and Stoichiometry of Reactants: Impurities or incorrect molar ratios of starting materials can inhibit the reaction.
-
Choice of Base: The base is crucial for both the Knoevenagel condensation and the subsequent steps.
Q3: How can I confirm that the initial Knoevenagel condensation is the problem?
To isolate and confirm issues with the Knoevenagel condensation, you can perform a preliminary experiment. Run the reaction with only the carbonyl compound (ketone or aldehyde) and the active methylene nitrile with the base, but without adding elemental sulfur. Monitor the formation of the α,β-unsaturated nitrile intermediate using thin-layer chromatography (TLC) or LC-MS. If this intermediate is not formed, it confirms that the problem lies within the initial condensation step.
Q4: What are common side reactions that can lead to low yields?
A significant side reaction is the dimerization or polymerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization pathway.[3] This is particularly problematic under certain reaction conditions. Adjusting reactant concentrations, the rate of reagent addition, or the solvent may help minimize these side reactions.[3]
Q5: Can microwave irradiation or mechanochemistry improve my yield?
Yes, both microwave-assisted synthesis and mechanochemistry (high-speed ball milling) have been shown to be beneficial for the Gewald reaction.[1][4] Microwave irradiation can significantly reduce reaction times and, in many cases, improve yields.[5][6] Mechanochemical methods offer a solvent-free approach that can also be catalytic in base and proceed under aerobic conditions.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | Base Selection: The choice of base is critical. For less reactive ketones, consider screening stronger bases like piperidine, morpholine, or triethylamine. Morpholine is often effective due to its ability to dissolve sulfur.[3] Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent. |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[3] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, excessive heat can promote side reactions. |
| Steric Hindrance | For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step. |
| Incorrect Stoichiometry or Impure Reagents | Ensure all starting materials are pure and dry. Precisely measure all reagents according to the chosen protocol. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature by screening a range (e.g., room temperature, 45°C, 70°C).[3] The choice of solvent can also have a significant impact; polar solvents are generally preferred.[3] |
Issue 2: Presence of Significant Byproducts
| Possible Cause | Mitigation Strategies |
| Unreacted Starting Materials | Increase the reaction time, optimize the temperature, or consider a more effective catalyst. |
| Knoevenagel Intermediate Present | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step. |
| Dimerization or Polymerization | Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[3] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Purification Strategy |
| Residual Elemental Sulfur | Recrystallization from a suitable solvent is often effective. Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be beneficial. |
| Dimeric Byproducts | Careful optimization of reaction conditions (temperature, concentration) can minimize its formation. Chromatographic purification may be necessary to separate the desired product from the dimer.[3] |
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Gewald reaction.
Table 1: Effect of Different Bases on Gewald Reaction Yield
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| Pyrrolidinium borate | 20 | 100 | 30 | 92 |
| Piperidinium borate | 20 | 100 | 20 | 96 |
| Morpholinium borate | 20 | 100 | 25 | 94 |
| No Catalyst | - | 100 | 24 h | No Reaction |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) in ethanol/water (9:1). Data sourced from a study using borate salts as catalysts.[7]
Table 2: Effect of Solvent on Gewald Reaction Yield
| Solvent | Time (min) | Yield (%) |
| Water | 60 | 62 |
| Methanol | 45 | 89 |
| Ethanol | 40 | 92 |
| Acetonitrile | 50 | 85 |
| Ethanol/Water (9:1) | 20 | 96 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) with 20 mol% piperidinium borate at 100 °C.[7]
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| R Group (in R-CO-CH₃) | Activating Group (EWG) | Method | Time | Yield (%) |
| Phenyl | CO₂Et | Conventional | 10 h | 45 |
| Phenyl | CO₂Et | Microwave | 8 min | 82 |
| 4-Chlorophenyl | CO₂Et | Conventional | 12 h | 50 |
| 4-Chlorophenyl | CO₂Et | Microwave | 10 min | 85 |
| 4-Methylphenyl | CN | Conventional | 15 h | 40 |
| 4-Methylphenyl | CN | Microwave | 12 min | 78 |
This table provides representative data and actual results may vary depending on the specific substrates and reaction conditions.[5][8]
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis using an amine base.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base (e.g., morpholine or piperidine) (1.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, the active methylene nitrile, and elemental sulfur.
-
Add the chosen solvent and then the base to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[9]
Protocol 2: Microwave-Assisted Gewald Synthesis
This method can significantly reduce reaction times.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., pyrrolidine) (1.0 equiv)
-
Solvent (e.g., DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, base, and solvent.
-
Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 50 °C) for a short period (typically 5-30 minutes).[5]
-
After cooling, work up the reaction mixture as described in the conventional heating protocol.
Mandatory Visualizations
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. benchchem.com [benchchem.com]
Optimizing catalyst and solvent for "2-Amino-4-methylthiophene-3-carbonitrile" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylthiophene-3-carbonitrile. The primary synthetic route covered is the Gewald reaction, a versatile and widely used method for preparing substituted 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone (acetone for the 4-methyl substituent), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2]
Q2: Which catalysts are typically used for this synthesis?
A2: A variety of basic catalysts can be employed. Amine bases such as morpholine, piperidine, and triethylamine are commonly used.[4] Inorganic bases like potassium carbonate and sodium hydroxide have also been reported to be effective.[5][6] The choice of catalyst can significantly influence the reaction rate and yield.[4]
Q3: What solvents are recommended for the Gewald reaction?
A3: Polar solvents are generally preferred to facilitate the dissolution of reactants, particularly elemental sulfur.[4][7] Ethanol, methanol, and dimethylformamide (DMF) are frequently used.[1][4] The selection of the solvent can impact reaction time and product yield.[7]
Q4: How can I purify the final product?
A4: Recrystallization is a common and effective method for purifying solid this compound.[4] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[4] If the product is an oil or does not readily crystallize, column chromatography may be necessary.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inefficient initial Knoevenagel condensation | The first step of the Gewald reaction is a Knoevenagel condensation between the ketone and the active methylene nitrile.[2][3] Ensure you are using an appropriate and effective base. For less reactive ketones, a stronger base might be required. You can monitor the formation of the α,β-unsaturated nitrile intermediate by thin-layer chromatography (TLC) to confirm this step is proceeding.[7] |
| Poor reactivity of elemental sulfur | Use finely powdered sulfur to maximize its surface area and reactivity. Gently heating the reaction mixture (e.g., to 40-60 °C) can also improve the rate of sulfur addition.[4] |
| Suboptimal reaction temperature | The ideal temperature can vary depending on the specific reactants and solvent. A temperature that is too low may lead to a slow reaction, while excessively high temperatures can promote side reactions.[7] It is advisable to screen a range of temperatures to find the optimum for your system.[7] |
| Incorrect stoichiometry | Ensure that the molar ratios of your reactants are correct. An excess of one reactant may lead to the formation of byproducts. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Dimerization of the α,β-unsaturated nitrile intermediate | This can be a competing reaction that reduces the yield of the desired thiophene.[7] Adjusting the reaction temperature or the rate of addition of the reagents may help to minimize the formation of this dimer.[7] |
| Polymerization or formation of tarry byproducts | This can occur at high reaction temperatures.[8] Ensure the reaction temperature is optimized and consider using purer starting materials, as impurities can catalyze polymerization.[8] |
| Formation of colored impurities | The reaction mixture may turn dark brown or black due to the formation of complex polysulfides, which is a common occurrence in the Gewald reaction.[8] These impurities can typically be removed during workup and purification. |
Problem 3: The product is an oil and does not solidify.
| Possible Cause | Suggested Solution |
| Presence of residual solvent or impurities | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. If impurities are preventing crystallization, attempt to precipitate the product by dissolving it in a small amount of a polar solvent and then adding a non-polar solvent. If this fails, purification by column chromatography is recommended.[8] |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Aminothiophene Derivatives
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Morpholine | Ethanol | 50 | 85-95 | [4] |
| Piperidine | Ethanol | 50 | 80-90 | [4] |
| Triethylamine | Ethanol | Reflux | 70-85 | [4] |
| K₂CO₃ (aq) | Ethanol | 40-50 | 62-74 | [5][6] |
| KOH (10% aq) | Ethanol | RT | ~37 | [5][6] |
Note: Yields are for analogous 2-aminothiophene syntheses and may vary for this compound.
Table 2: Effect of Solvent on the Yield of 2-Aminothiophene Derivatives
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Ethanol | Morpholine | 50 | 85-95 | [4] |
| Methanol | Morpholine | 50 | 80-90 | [4] |
| DMF | Morpholine | 50 | 75-85 | [4] |
| Water | Sodium Polysulfide | 70 | 42-90 |
Note: Yields are for analogous 2-aminothiophene syntheses and may vary for this compound.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
Materials:
-
Acetone
-
Malononitrile
-
Elemental sulfur (powdered)
-
Morpholine (or other suitable base)
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add acetone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
With stirring, add morpholine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Mechanism of the Gewald reaction for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Side reactions of "2-Amino-4-methylthiophene-3-carbonitrile" under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and side reactions of "2-Amino-4-methylthiophene-3-carbonitrile" under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic side reactions of this compound?
Under acidic conditions, this compound is susceptible to several side reactions, primarily hydrolysis of the nitrile group and potential dimerization or polymerization. The thiophene ring itself is relatively stable under non-oxidizing acidic conditions.
Q2: Can the nitrile group in this compound be hydrolyzed?
Yes, the 3-carbonitrile group can undergo acid-catalyzed hydrolysis. This typically proceeds in two stages: first to the corresponding amide (2-Amino-4-methylthiophene-3-carboxamide) and subsequently to the carboxylic acid (2-Amino-4-methylthiophene-3-carboxylic acid). Forcing conditions, such as elevated temperatures and strong acids, favor the formation of the carboxylic acid.[1]
Q3: Is the 2-amino group reactive under acidic conditions?
The 2-amino group is basic and will be protonated in acidic media to form an ammonium salt. This protonation deactivates the amino group towards many electrophilic reactions. While direct hydrolysis of the amino group is not a common side reaction, its protonation significantly influences the overall reactivity of the molecule.
Q4: Does this compound dimerize or polymerize in acid?
While direct evidence for the dimerization of this compound under simple acidic conditions is not extensively documented in the provided search results, substituted thiophenes, in general, can be susceptible to polymerization under certain acidic conditions, such as in the presence of strong Brønsted or Lewis acids. For instance, 2-chlorothiophenes have been shown to polymerize in the presence of Lewis acids. This suggests that under harsh acidic conditions, oligomerization or polymerization of this compound could be a potential side reaction.
Q5: Is the thiophene ring stable in strong acids?
The thiophene ring is generally considered to be stable in non-oxidizing acids. However, under strongly acidic and oxidizing conditions (e.g., with peracids), the thiophene ring can be oxidized to a thiophene-S-oxide, which may then undergo dimerization.[2][3] Metal-promoted degradation of thiophenes can also lead to ring-opening, but this is typically relevant in industrial hydrodesulfurization processes rather than standard laboratory synthesis.[4]
Troubleshooting Guide
Issue 1: Unintended Hydrolysis of the Nitrile Group
-
Symptom: Formation of a more polar byproduct, identified as 2-Amino-4-methylthiophene-3-carboxamide or 2-Amino-4-methylthiophene-3-carboxylic acid by techniques such as TLC, LC-MS, or NMR.
-
Cause: Presence of water in combination with acidic conditions, often exacerbated by elevated temperatures.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Control Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Choice of Acid: If possible, use a non-aqueous acid source, such as gaseous HCl in an anhydrous solvent, or a Lewis acid that is less prone to promoting hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to hydrolytic conditions.
-
Issue 2: Formation of Insoluble or Polymeric Materials
-
Symptom: Appearance of an intractable, often colored, solid or oil that is difficult to characterize. This may be accompanied by a significant decrease in the yield of the desired product.
-
Cause: Potential acid-catalyzed polymerization or decomposition of the starting material or intermediates. Electron-rich thiophenes can be susceptible to polymerization in the presence of strong acids.
-
Troubleshooting Steps:
-
Moderate Acidity: Use the mildest acidic conditions that effectively promote the desired reaction. A weaker acid or a lower concentration of a strong acid may be beneficial.
-
Lower Temperature: Conduct the reaction at a lower temperature to disfavor polymerization pathways, which often have a higher activation energy.
-
Protecting Groups: Consider protecting the 2-amino group (e.g., as an acetyl or trifluoroacetyl derivative) to reduce the electron-donating nature of the thiophene ring and its propensity to polymerize.
-
Gradual Addition: Add the acid slowly to the reaction mixture to avoid localized high concentrations.
-
Issue 3: Low Yield in Thieno[2,3-d]pyrimidine Synthesis
-
Symptom: The yield of the desired thieno[2,3-d]pyrimidine is lower than expected.
-
Cause: This can be due to a combination of the side reactions mentioned above (hydrolysis, polymerization) or incomplete reaction. Another possibility is the formation of byproducts from side reactions of the cyclizing agent.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, temperature, and reaction time to find the optimal conditions for the cyclization.
-
Pinner Reaction Considerations: When using nitriles for the cyclization (a reaction related to the Pinner reaction), strictly anhydrous conditions are crucial to prevent the formation of esters or amides from the cyclizing agent. Low temperatures are often preferred to avoid the decomposition of the intermediate Pinner salt.[5][6][7]
-
Analyze Byproducts: Isolate and characterize the major byproducts to understand the competing reaction pathways. This information can guide the optimization of the reaction conditions to suppress their formation.
-
Alternative Synthetic Routes: If side reactions are persistent, consider alternative methods for the synthesis of the target thieno[2,3-d]pyrimidine that may not require harsh acidic conditions. For example, some cyclizations can be achieved under basic or neutral conditions.
-
Experimental Protocols for Side Reactions
The following are generalized protocols that can lead to the formation of the common side products. These are provided for analytical and troubleshooting purposes.
Protocol 1: Acid-Catalyzed Hydrolysis to 2-Amino-4-methylthiophene-3-carboxamide
-
Materials: this compound, concentrated sulfuric acid, trifluoroacetic acid, water.
-
Procedure:
-
Dissolve this compound in a mixture of trifluoroacetic acid and concentrated sulfuric acid (e.g., 4:1 v/v).
-
Stir the mixture at room temperature for an extended period (e.g., 8-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonia) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
-
Note: The yield of the amide can be variable, and some formation of the carboxylic acid may occur with prolonged reaction times or higher temperatures.
Protocol 2: Forced Acidic Hydrolysis to 2-Amino-4-methylthiophene-3-carboxylic Acid
-
Materials: this compound, concentrated hydrochloric acid or sulfuric acid, water.
-
Procedure:
-
Suspend this compound in an aqueous solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄).
-
Heat the mixture to reflux for several hours (e.g., 4-12 hours). Monitor the disappearance of the starting material and the amide intermediate by TLC or LC-MS.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Quantitative Data Summary
Currently, specific quantitative data (yields, kinetics) for the side reactions of this compound under various acidic conditions are not well-documented in the readily available literature. The tables below are structured to be populated as such data becomes available.
Table 1: Hydrolysis of this compound
| Acidic Conditions | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Conc. H₂SO₄ / TFA | Room Temp. | 8 - 24 | Amide | Data not available | Inspired by[8] |
| 6M HCl (aq) | Reflux | 4 - 12 | Carboxylic Acid | Data not available | Inspired by[1] |
Table 2: Potential Dimerization/Polymerization Conditions
| Acidic Conditions | Temperature (°C) | Time (h) | Observation | Reference |
| Lewis Acids (e.g., SnCl₄) | 25 - 120 | 1 - 24 | Potential for polymerization | Analogy to[9] |
| Strong Brønsted Acids | > 25 | > 1 | Potential for polymerization | Analogy to[9] |
Visualizations
Diagram 1: Potential Side Reactions of this compound under Acidic Conditions
Caption: Potential reaction pathways for this compound in acidic media.
Diagram 2: Experimental Workflow for Investigating Nitrile Hydrolysis
Caption: A general workflow for studying the acidic hydrolysis of this compound.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Challenges in the scale-up of "2-Amino-4-methylthiophene-3-carbonitrile" production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 2-Amino-4-methylthiophene-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the Gewald reaction. This is a one-pot, multi-component reaction involving a ketone (acetone for the 4-methyl substituent), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[1][2][3][4]
Q2: What are the key advantages of using the Gewald reaction for this synthesis?
A2: The Gewald reaction offers several advantages, including the use of readily available and inexpensive starting materials, mild reaction conditions, and high atom economy, making it a cost-effective and efficient method for large-scale production.[4][5]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in some cases, improve yields, which is a considerable advantage in a production setting.[6]
Q4: What are the typical reaction monitoring techniques for this synthesis?
A4: The progress of the Gewald reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1] For more quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is often employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Product Yield
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. A temperature that is too low can lead to a sluggish or incomplete reaction, while excessively high temperatures may promote the formation of by-products. It is advisable to perform small-scale experiments to screen a range of temperatures (e.g., 40-70°C) to identify the optimum for your specific setup. |
| Incorrect Choice or Amount of Base | The base catalyzes the initial Knoevenagel condensation. Weaker bases like organic amines (e.g., morpholine, triethylamine, piperidine) are commonly used. The type and concentration of the base can significantly impact the reaction rate and yield. If yields are low, consider screening different bases and optimizing their molar ratio.[1][5] |
| Poor Quality of Reagents | The purity of the starting materials (acetone, malononitrile, and sulfur) is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products. Ensure that all reagents are of high purity and are properly stored. |
| Inefficient Mixing in the Reactor | On a larger scale, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in inconsistent reaction progress and lower yields. Ensure the reactor's agitation system is adequate for the scale of the reaction to maintain a homogeneous mixture. |
| Dimerization of the α,β-unsaturated nitrile intermediate | The intermediate formed from the condensation of acetone and malononitrile can dimerize, which competes with the desired cyclization reaction. Adjusting the rate of addition of reagents or modifying the reaction temperature can help minimize this side reaction. |
Problem 2: Product Purity Issues
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Formation of By-products | Side reactions can lead to impurities that are difficult to separate from the final product. Common by-products in Gewald reactions can arise from the dimerization of intermediates or alternative reaction pathways. Optimization of reaction conditions (temperature, solvent, base) is key to minimizing their formation. |
| Residual Starting Materials or Intermediates | Incomplete reaction can leave unreacted starting materials or intermediates in the crude product. Monitor the reaction closely using TLC or HPLC to ensure it goes to completion. |
| Ineffective Purification Method | The choice of purification method is critical for achieving high purity. For this compound, which is a solid, recrystallization is often the most effective method. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes. For impurities that are difficult to remove by recrystallization, silica gel column chromatography may be necessary.[1] |
Data Presentation
Table 1: Effect of Base and Temperature on Yield (Illustrative Data)
| Entry | Base (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Morpholine (15) | 40 | 12 | 65 |
| 2 | Morpholine (15) | 50 | 8 | 78 |
| 3 | Morpholine (15) | 60 | 6 | 72 (by-products observed) |
| 4 | Triethylamine (20) | 50 | 10 | 72 |
| 5 | Piperidine (10) | 50 | 9 | 75 |
| 6 | Sodium Carbonate (aq) | 45 | 8 | 68 |
This table presents illustrative data based on typical outcomes in Gewald reactions and should be used as a guide for optimization.
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound via Gewald Reaction
Materials:
-
Acetone (reagent grade)
-
Malononitrile (99%)
-
Elemental sulfur (powder)
-
Morpholine (99%)
-
Ethanol (95%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (10 mmol, 0.58 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g).[1]
-
Add ethanol (25 mL) as the solvent.
-
Add morpholine (1.5 mmol, 0.13 g) as the base.
-
Stir the reaction mixture and heat it to 50°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexanes mixture).
-
Once the reaction is complete (typically within 8-12 hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Visualizations
Diagram 1: General Experimental Workflow for Gewald Synthesis
Caption: General experimental workflow for the Gewald synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Identification of Impurities in 2-Amino-4-methylthiophene-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methylthiophene-3-carbonitrile. The following information is designed to help you identify and troubleshoot common impurities that may arise during its synthesis, which is typically performed via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities found in the synthesis of this compound via the Gewald reaction include:
-
Unreacted Starting Materials: Acetone and malononitrile may be present if the reaction does not go to completion.
-
Knoevenagel Condensation Intermediate: The intermediate product of the reaction between acetone and malononitrile, 2-cyanopropen-2-ylacetonitrile, can be a significant impurity if the subsequent cyclization with sulfur is incomplete.[1][2]
-
Dimeric Side-Products: Dimerization of the Knoevenagel intermediate can occur as a side reaction.[3]
-
Residual Elemental Sulfur: Elemental sulfur, a reactant, can be difficult to remove completely from the final product.[1]
Q2: How can I detect these impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for the detection and identification of impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and detecting the presence of starting materials and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate the main product from various impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the main product and any impurities present.[5] 1H NMR and 13C NMR can provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information for the identification of impurities.
Q3: What can I do to minimize the formation of these impurities during synthesis?
A3: To minimize impurity formation, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Adjusting the reaction temperature, time, and solvent can significantly impact the formation of side products. For instance, ensuring the complete consumption of the Knoevenagel intermediate can be achieved by optimizing the temperature and reaction time for the cyclization step.[2]
-
Control Stoichiometry: The molar ratio of the reactants (acetone, malononitrile, and sulfur) and the base catalyst should be carefully controlled to favor the formation of the desired product.
-
Choice of Base: The type and amount of base used (e.g., morpholine, triethylamine) can influence the rate of the initial Knoevenagel condensation and subsequent reactions.[2]
-
Effective Purification: Employing appropriate purification techniques such as recrystallization or column chromatography is crucial for removing unreacted starting materials, sulfur, and side-products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Purity of Final Product with Multiple Spots on TLC | Incomplete reaction or formation of multiple side-products. | - Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials and the Knoevenagel intermediate. - Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. - Purification: Perform careful recrystallization or column chromatography to isolate the desired product. |
| Presence of a Persistent Yellow Color in the Final Product | Residual elemental sulfur. | - Recrystallization: Recrystallize the product from a suitable solvent. - Washing: Wash the crude product with a solvent in which sulfur is soluble but the desired product is not (e.g., carbon disulfide, with appropriate safety precautions).[1] |
| NMR Spectrum Shows Signals Inconsistent with the Desired Product | Presence of unreacted starting materials or side-products like the Knoevenagel intermediate or its dimer. | - Compare with Reference Spectra: Compare the obtained NMR spectrum with a known spectrum of pure this compound.[6] - Identify Impurity Signals: Assign the impurity signals based on the expected chemical shifts of the potential impurities (see Table 2). |
| HPLC Chromatogram Shows Multiple Peaks | Presence of various impurities. | - Develop a Robust HPLC Method: Optimize the mobile phase and column to achieve good separation of the main peak from impurity peaks (see Experimental Protocol: HPLC Analysis). - Quantify Purity: Calculate the area percentage of the main peak to determine the purity of the sample.[4] |
Experimental Protocols
Synthesis of this compound (Gewald Reaction)
A general procedure for the Gewald reaction is as follows:
-
To a stirred mixture of acetone and malononitrile in a suitable solvent (e.g., ethanol, methanol, or DMF), add a basic catalyst (e.g., morpholine or triethylamine).[2]
-
Stir the mixture at room temperature to facilitate the Knoevenagel condensation.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture (typically between 40-60 °C) and stir until the reaction is complete (monitor by TLC).[2]
-
Cool the reaction mixture and isolate the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
HPLC Analysis for Purity Determination
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for best separation.[7]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
NMR Spectroscopy for Structural Characterization
-
Instrumentation: Standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts will help in confirming the structure of the desired product and identifying any impurities.
Data Presentation
Table 1: Summary of Potential Impurities and their Origin
| Impurity | Chemical Structure | Origin |
| Acetone | CH3COCH3 | Unreacted starting material |
| Malononitrile | CH2(CN)2 | Unreacted starting material |
| Knoevenagel Intermediate | (CH3)2C=C(CN)2 | Incomplete cyclization |
| Dimeric Side-Product | C12H12N4 | Dimerization of the Knoevenagel intermediate |
| Elemental Sulfur | S8 | Unreacted starting material |
Table 2: 1H NMR Data for this compound and Potential Impurities (in CDCl3)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~6.0 | s | H-5 |
| ~4.7 | br s | NH2 | |
| ~2.2 | s | CH3 | |
| Acetone | ~2.17 | s | CH3 |
| Malononitrile | ~3.5 | s | CH2 |
| Knoevenagel Intermediate | ~2.3 | s | CH3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for addressing common impurities in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H6N2S | CID 264281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 2-Amino-4-methylthiophene-3-carbonitrile and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-4-methylthiophene-3-carbonitrile" and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, handling, and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry place, protected from light.
Q2: What are the primary stability concerns for this compound and its derivatives?
The main stability concerns for this class of compounds are:
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to an amide and subsequently to a carboxylic acid.
-
Oxidation: The electron-rich thiophene ring and the amino group are prone to oxidation, which can be accelerated by exposure to air, light, or oxidizing agents. This can lead to the formation of N-oxides or sulfoxides.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms, leading to discoloration and the formation of various degradation products.
-
Polymerization: Under certain conditions, such as exposure to strong acids or high temperatures, aminothiophene derivatives can be prone to polymerization.
Q3: What are the potential degradation pathways for this compound?
Based on its chemical structure, this compound has three primary sites susceptible to degradation: the nitrile group, the aminopyridine ring, and the thiophene ring. Potential degradation pathways include:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can hydrolyze to form an intermediate amide, which can be further hydrolyzed to a carboxylic acid.[1]
-
Oxidation of the aminopyridine ring: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized.[1]
-
Oxidation of the thiophene ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.[1]
Q4: How can I monitor the degradation of this compound?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1] This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of the degradants.
Troubleshooting Guides
Synthesis: The Gewald Reaction
The Gewald reaction is a common and efficient method for synthesizing polysubstituted 2-aminothiophenes.[2] However, issues such as low yield and byproduct formation can occur.
Issue 1: Low or No Product Yield in the Gewald Reaction
-
Possible Cause: Inefficient Knoevenagel-Cope condensation, which is the initial and crucial step of the reaction.[3][4]
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[4]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[4]
-
-
-
Possible Cause: Poor sulfur solubility or reactivity.
-
Troubleshooting Steps:
-
-
Possible Cause: Steric hindrance from the starting materials.
-
Troubleshooting Steps:
-
Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[4]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[5]
-
-
-
Possible Cause: Incorrect stoichiometry or impure reagents.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials are pure and dry.
-
Accurate Measurement: Precisally measure all reagents according to the chosen protocol.
-
-
Issue 2: Formation of Byproducts and Impurities in the Gewald Reaction
-
Possible Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.
-
Troubleshooting: Increase reaction time, optimize temperature, or consider a more effective catalyst.[4]
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.
-
Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[4]
-
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.
-
Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[4]
-
-
Purification
Issue: Difficulty in isolating the pure 2-aminothiophene from the crude reaction mixture.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. A common solvent system is ethanol or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.[4]
-
Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A wash with a non-polar solvent like hexanes can remove non-polar byproducts.[4]
-
Data Presentation
Table 1: Summary of Potential Stability Issues and Contributing Factors
| Stability Issue | Contributing Factors | Potential Degradation Products |
| Hydrolysis | Extreme pH (acidic or basic), elevated temperature | 2-Amino-4-methylthiophene-3-carboxamide, 2-Amino-4-methylthiophene-3-carboxylic acid |
| Oxidation | Exposure to air/oxygen, oxidizing agents (e.g., peroxides), light | N-oxides, Sulfoxides, Sulfones |
| Photodegradation | Exposure to UV and/or visible light | Complex mixture of colored and/or polymeric products |
| Thermal Degradation | High temperatures | Decomposition products (e.g., CO₂, SO₂), polymeric materials |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6][7] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.[8]
Table 2: General Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). 2. Add hydrochloric acid to a final concentration of 0.1 N. 3. Heat the solution at a controlled temperature (e.g., 60 °C) and monitor the degradation over time by HPLC. 4. If no degradation is observed, increase the acid concentration and/or temperature. |
| Base Hydrolysis | 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent. 2. Add sodium hydroxide to a final concentration of 0.1 N. 3. Stir the solution at room temperature and monitor the degradation over time by HPLC. 4. If the reaction is slow, gently heat the solution (e.g., 40-60 °C). |
| Oxidative Degradation | 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent. 2. Add hydrogen peroxide to a final concentration of 3% (v/v). 3. Stir the solution at room temperature, protected from light, and monitor the degradation over time by HPLC. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven (e.g., 70 °C). 2. Monitor for degradation over several days by taking samples at regular intervals, dissolving them in a suitable solvent, and analyzing by HPLC. |
| Photostability | 1. Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber). 2. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter. 3. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation. 4. Monitor degradation by HPLC. |
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. This compound | 4623-55-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H6N2S | CID 264281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminothiophene-3-carbonitrile, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-Amino-4-methylthiophene-3-carbonitrile: HPLC-MS vs. Alternative Methods
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, selecting the most appropriate analytical methodology for purity assessment is a crucial decision. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of "2-Amino-4-methylthiophene-3-carbonitrile," a key building block in the synthesis of various pharmaceutical compounds.
"this compound" is a heterocyclic compound whose purity is paramount to ensure predictable reaction kinetics and minimize the formation of unwanted side products.[1][2] This guide will present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed choice of analytical technique.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical method for purity determination depends on several factors, including the nature of the compound, the type of expected impurities, and the required sensitivity and selectivity.[3][4] While HPLC-MS is a powerful and widely used technique, other methods also offer distinct advantages.[4] The following table summarizes a comparative evaluation of HPLC-MS with alternative techniques for the analysis of "this compound".
| Parameter | HPLC-MS | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation based on polarity, with detection based on UV absorbance. | Separation of volatile compounds based on boiling point, followed by mass-to-charge ratio detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Selectivity | Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification.[5] | Good; based on retention time and UV-Vis spectra. Can be enhanced with a diode array detector. | Excellent; provides both chromatographic separation and mass spectral data. | Excellent for structural elucidation and identification of isomers. |
| Sensitivity | Very high, especially with advanced mass analyzers.[6] | Good, but generally less sensitive than MS detection. | Very high, particularly for volatile impurities.[4] | Moderate to low; requires higher concentrations of impurities for detection. |
| Impurity Identification | High-confidence identification through mass spectral library matching and fragmentation analysis.[5] | Tentative identification by comparing retention time with a reference standard. | High-confidence identification through mass spectral library matching. | Definitive structural elucidation of unknown impurities is possible. |
| Applicability to Analyte | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for routine purity analysis where impurities have a UV chromophore. | Limited applicability due to the probable low volatility of the analyte and its potential impurities. | Excellent for confirming the structure of the main component and identifying major impurities. |
| Quantitative Accuracy | Excellent with appropriate calibration standards. | Excellent with appropriate calibration standards. | Excellent for volatile analytes with appropriate calibration. | Can be quantitative (qNMR) with an internal standard, but often used for qualitative assessment. |
| Analysis Time | Typically 15-30 minutes per sample.[5] | Typically 15-30 minutes per sample. | Typically 15-30 minutes per sample. | Can be rapid for simple spectra, but longer for complex mixtures or 2D experiments. |
Proposed HPLC-MS Experimental Protocol
Due to the lack of a standardized, publicly available HPLC-MS method for "this compound," the following protocol is a proposed, experimentally sound starting point for method development and validation. This method is based on established principles for the analysis of similar aromatic, heterocyclic compounds.[3]
Instrumentation
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source.
Chemicals and Reagents
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
"this compound" reference standard and sample for analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-18.1 min: 90-10% B18.1-22 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 50 - 500 |
Sample Preparation
-
Accurately weigh and dissolve approximately 1 mg of the "this compound" sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 100 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Experimental Workflow and Data Visualization
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow for HPLC-MS analysis and the logical relationship in selecting an appropriate purity assessment method.
Conclusion
For the comprehensive purity assessment of "this compound," HPLC-MS emerges as a superior technique, offering an unparalleled combination of separation efficiency, sensitivity, and specificity.[6][7] This method is particularly advantageous for identifying and quantifying unknown impurities, which is a critical aspect of drug development and quality control. While other techniques such as HPLC-UV can be suitable for routine quality control where impurities are known and possess a UV chromophore, and NMR is invaluable for structural confirmation, HPLC-MS provides the most detailed and confident purity profile. The proposed HPLC-MS method serves as a robust starting point for developing a validated analytical procedure to ensure the quality and consistency of this important pharmaceutical intermediate.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | 4623-55-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 7. rajithperera.com [rajithperera.com]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Amino-4-methylthiophene-3-carbonitrile and Its Analogs
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, such as the thiophene derivatives discussed herein, is crucial for data reproducibility and comparison.
1. Sample Preparation:
-
Sample Quantity: For ¹H NMR, accurately weigh 5-10 mg of the solid sample. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a chemical shift reference (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil.
2. NMR Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a ¹H frequency of 400 MHz or higher.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds between pulses.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Spectral Width: A wider spectral width, for instance, 0 to 200 ppm, is necessary for ¹³C NMR.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.
NMR-Based Structural Elucidation Workflow
The following diagram illustrates the general workflow for characterizing a small organic molecule using NMR spectroscopy.
Caption: General workflow for NMR-based structural elucidation.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for 2-Amino-4-methylthiophene-3-carbonitrile (predicted) and its key analogues.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz), Integration | Assignment |
| This compound (Predicted) | ~6.1 (s, 1H) | H-5 |
| ~4.8 (br s, 2H) | -NH₂ | |
| ~2.2 (s, 3H) | -CH₃ | |
| 2-Amino-4-p-tolylthiophene-3-carbonitrile [1] | 7.56 (d, J = 8 Hz, 2H) | H-2', H-6' |
| 7.17 (d, J = 8 Hz, 2H) | H-3', H-5' | |
| 6.57-6.56 (m, 1H) | H-5 | |
| 2.33 (s, 3H) | -CH₃ (tolyl) | |
| 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile [2] | 6.27 (s, 1H) | H-5 |
| 4.85 (br s, 2H) | -NH₂ | |
| Aromatic protons not specified | Aromatic H | |
| OCH₃ proton not specified | -OCH₃ |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound (Predicted) | ~160 | C-2 (C-NH₂) |
| ~140 | C-4 (C-CH₃) | |
| ~120 | C-5 (CH) | |
| ~117 | -CN | |
| ~90 | C-3 (C-CN) | |
| ~15 | -CH₃ | |
| 2-Amino-4-p-tolylthiophene-3-carbonitrile [1] | 154.3 | C-2 |
| 141.8, 137.2 | C-4, C-4' | |
| 129.5, 128.3 | Aromatic CH | |
| 123.8 | Aromatic C-1' | |
| 111.7 | C-5 | |
| 104.3 | C-3 | |
| 21.4 | -CH₃ (tolyl) | |
| 2-Aminothiophene-3-carbonitrile | Data not available in cited sources |
Discussion of Spectral Features
-
¹H NMR: The amino protons (-NH₂) of these compounds typically appear as a broad singlet between δ 4.8 and 5.5 ppm, with the exact chemical shift being dependent on concentration and solvent. The thiophene ring proton (H-5) is expected to be a singlet in the 4-substituted derivatives, appearing in the aromatic region. For the target compound, this compound, the methyl group protons would be a sharp singlet around δ 2.2 ppm. In the case of the 4-aryl substituted analogs, the aromatic protons of the substituent will show characteristic splitting patterns (e.g., doublets for the para-substituted tolyl group).
-
¹³C NMR: The carbon atoms of the thiophene ring exhibit characteristic chemical shifts. The carbon attached to the amino group (C-2) is typically found furthest downfield (around δ 150-160 ppm). The carbonitrile carbon (-CN) has a distinct signal around δ 115-120 ppm, while the quaternary carbon to which it is attached (C-3) is significantly shielded, appearing around δ 90-105 ppm. The methyl carbon in the target compound is expected in the aliphatic region, around δ 15-25 ppm.
By comparing the experimental NMR data of an unknown sample with the data presented in this guide, researchers can effectively confirm the identity and assess the purity of this compound and its related derivatives.
References
A Comparative Guide to the Reactivity of 2-Amino-4-methylthiophene-3-carbonitrile and 2-Aminofurans in Drug Discovery
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of heterocyclic scaffolds is essential for the rational design of novel therapeutic agents. This guide provides an objective comparison of the reactivity profiles of 2-amino-4-methylthiophene-3-carbonitrile, a representative 2-aminothiophene, and the broader class of 2-aminofurans. These two scaffolds, while structurally similar, exhibit significant differences in their chemical behavior, primarily due to the influence of the heteroatom—sulfur versus oxygen—within the five-membered ring.
Fundamental Properties Influencing Reactivity
The reactivity of these heterocyclic amines is governed by a delicate interplay between the aromatic character of the ring and the electronic influence of the amino substituent.
-
Aromaticity and Heteroatom Effect : The core difference in reactivity stems from the aromaticity of the thiophene and furan rings. Thiophene, with a resonance energy of approximately 29 kcal/mol, is significantly more aromatic than furan, which has a resonance energy of about 18 kcal/mol.[1] The less electronegative sulfur atom in thiophene is more effective at delocalizing its lone pair of electrons into the π-system, resulting in greater aromatic stability. Conversely, the more electronegative oxygen atom in furan holds its lone pair more tightly, leading to a less aromatic, more diene-like character.[1] This lower aromaticity in furans translates to a greater propensity to undergo reactions that disrupt the aromatic system.[1]
-
Role of the 2-Amino Group : In both scaffolds, the electron-donating amino group at the C2 position strongly activates the ring towards electrophilic attack. This group increases the electron density of the heterocyclic system, making it more nucleophilic.
Comparative Reactivity Analysis
The differing electronic properties of the furan and thiophene rings lead to distinct reactivity patterns in several key classes of organic reactions.
Electrophilic aromatic substitution is a fundamental method for the functionalization of both 2-aminothiophenes and 2-aminofurans.
-
Reactivity : Due to the lower resonance energy of the furan ring, 2-aminofurans are generally more reactive towards electrophiles than 2-aminothiophenes.[1] The furan ring is more willing to undergo addition-elimination reactions that temporarily disrupt its less stable aromatic system.
-
Regioselectivity : For both systems, the preferred site of electrophilic attack is the C5 position.[1][2] This position is para to the strongly activating amino group, and the resulting carbocation intermediate is stabilized by resonance involving the lone pair of the nitrogen atom.
Table 1: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution
| Feature | This compound | 2-Aminofurans | Rationale |
| General Reactivity | Less Reactive | More Reactive | Lower aromaticity of the furan ring.[1] |
| Preferred Site of Attack | C5 | C5 | Strong activating effect of the C2-amino group.[1][2] |
The environment of the amino group is directly influenced by the heterocyclic ring to which it is attached.
-
Nucleophilicity/Basicity : The amino group in 2-aminothiophenes is generally more nucleophilic and basic compared to that in 2-aminofurans.[1] The greater electronegativity of the oxygen atom in furan leads to a stronger electron-withdrawing inductive effect on the amino group, reducing the electron density on the nitrogen atom.[1] In contrast, the less electronegative sulfur in thiophene has a weaker electron-withdrawing effect, resulting in a more electron-rich and, therefore, more nucleophilic and basic amino group.
Table 2: Qualitative Comparison of Nucleophilicity and Basicity
| Feature | This compound | 2-Aminofurans | Rationale |
| Nucleophilicity | More Nucleophilic | Less Nucleophilic | Greater electron-withdrawing effect of the furan ring.[1] |
| Basicity | More Basic | Less Basic | Reduced electron density on the nitrogen of the amino group in furans.[1] |
The diene-like character of the furan ring allows it to participate in cycloaddition reactions more readily than the more aromatic thiophene ring.
-
Diels-Alder Reactivity : 2-Aminofurans can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions).[3][4][5] In contrast, 2-aminothiophenes are generally poor dienes due to their higher aromatic stability, which would be lost during the cycloaddition. Reactions where furans act as dienophiles have also been reported, particularly when substituted with strong electron-withdrawing groups.[6]
Table 3: Qualitative Comparison of Reactivity in Diels-Alder Reactions
| Role in Reaction | This compound | 2-Aminofurans | Rationale |
| As a Diene | Generally Unreactive | Reactive | Lower aromaticity and more diene-like character of the furan ring.[1] |
From a practical synthetic standpoint, the stability of the starting materials and intermediates is a critical consideration.
-
Stability : 2-Aminothiophenes, including this compound, are typically stable, crystalline solids that are easy to handle and store.[1] In contrast, 2-aminofurans, particularly those lacking electron-withdrawing groups, are often unstable and prone to polymerization or decomposition, which can complicate their use in multi-step syntheses.[1][7]
Table 4: Qualitative Comparison of Stability
| Feature | This compound | 2-Aminofurans | Rationale |
| General Stability | High | Low to Moderate | 2-Aminofurans are prone to decomposition and polymerization.[1][7] |
| Handling | Straightforward | Often requires careful handling and immediate use | Instability can lead to low yields and purification challenges.[1] |
Synthetic Accessibility
The choice of a scaffold is also influenced by its synthetic accessibility. Both classes of compounds have well-established synthetic routes.
The Gewald reaction is a highly efficient and versatile one-pot synthesis for substituted 2-aminothiophenes.[8][9][10][11] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[8][10]
Experimental Protocol: Gewald Synthesis of this compound
-
Reagents : Acetone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of a base (e.g., morpholine or piperidine) in a suitable solvent such as ethanol or DMF.[1][12]
-
Procedure : To a stirred solution of acetone and malononitrile in ethanol, elemental sulfur is added, followed by the addition of the basic catalyst. The reaction mixture is then heated under reflux for a specified period (e.g., 2-4 hours). Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration, washed with cold ethanol, and dried.[1] Yields for the Gewald reaction are typically in the range of 35-80%.[11]
Workflow for the Gewald synthesis of 2-aminothiophenes.
The synthesis of 2-aminofurans can be more challenging due to their inherent instability. Several methods have been developed, including the cyclization of γ-keto-nitriles and, more recently, transition-metal-free approaches.[3] A notable method involves an elemental sulfur-promoted switchable redox condensation.[13][14]
Experimental Protocol: Elemental Sulfur-Promoted Synthesis of 2-Aminofurans
-
Reagents : An enaminone (1.0 eq) and an active methylene nitrile (e.g., malononitrile) (1.2 eq) are reacted in the presence of elemental sulfur (0.5 eq) and a base like K₂CO₃ (2.0 eq) in a solvent such as DMSO.[13]
-
Procedure : The reagents are combined in DMSO and heated at a specific temperature (e.g., 100 °C) for several hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.[13]
Generalized workflow for the synthesis of 2-aminofurans.
Summary and Strategic Recommendations
The choice between a 2-aminothiophene and a 2-aminofuran scaffold is a strategic decision that depends on the specific goals of the synthetic campaign.
Table 5: Overall Comparison of Reactivity and Properties
| Property | This compound | 2-Aminofurans |
| Stability | High | Low |
| EAS Reactivity | Moderate | High |
| Amino Group Nucleophilicity | High | Moderate |
| Diene in Diels-Alder | No | Yes |
| Synthetic Access | Straightforward (Gewald Reaction) | More Challenging |
The following decision workflow can guide researchers in selecting the appropriate scaffold for their needs.
Decision workflow for scaffold selection.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. arkat-usa.org [arkat-usa.org]
- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Absolute Structure Confirmation: X-ray Crystallography vs. Spectroscopic Methods for 2-Amino-4-methylthiophene-3-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring an optimal therapeutic outcome. This guide provides an objective comparison of the gold standard, single-crystal X-ray crystallography, with two powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—for the absolute structure confirmation of chiral derivatives of 2-Amino-4-methylthiophene-3-carbonitrile.
This guide will delve into the experimental protocols, present comparative data, and visualize the workflows for each technique, offering a comprehensive resource for selecting the most appropriate method for your research needs. While X-ray crystallography provides a direct and definitive determination of the three-dimensional atomic arrangement in a crystalline state, VCD and ECD offer valuable alternatives for samples in solution, often with smaller sample size requirements and faster turnaround times.
Performance Comparison: X-ray Crystallography, VCD, and ECD
To illustrate the relative strengths and weaknesses of each technique, we present a comparative analysis based on a representative chiral derivative of this compound.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample Requirement | High-quality single crystal (typically >0.1 mm in all dimensions) | 1-10 mg of enantiomerically pure sample | 0.1-1 mg of enantiomerically pure sample |
| Sample State | Solid (crystalline) | Solution | Solution |
| Measurement Time | Hours to days (including crystal screening and data collection) | 1-4 hours per sample | < 1 hour per sample |
| Data Analysis | Structure solution and refinement, Flack parameter determination | Comparison of experimental and computationally predicted spectra | Comparison of experimental and computationally predicted spectra |
| Confidence Level | High (unambiguous determination with a good quality crystal) | High (with good correlation between experimental and calculated spectra) | Moderate to High (dependent on the presence and nature of chromophores) |
| Key Instrumentation | Single-crystal X-ray diffractometer | VCD spectrometer (FTIR-based) | CD spectrometer (UV-Vis based) |
| Throughput | Low | Moderate | High |
| Primary Limitation | Requirement for a high-quality single crystal | Reliance on accurate computational modeling | Requires a suitable chromophore near the stereocenter |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for each of the three techniques.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve the enantiomerically pure this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. Center the crystal in the X-ray beam and perform a preliminary screening to determine the unit cell parameters and crystal system. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration. A Flack parameter value close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically pure thiophene derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.05–0.1 M. The solvent should be transparent in the infrared region of interest.
-
Spectral Acquisition: Transfer the solution to a VCD sample cell with an appropriate path length (typically 100-200 µm). Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling: Perform a conformational search for the molecule using molecular mechanics or quantum chemical methods to identify all low-energy conformers.
-
Spectral Calculation: For each stable conformer, calculate the theoretical VCD and IR spectra for one enantiomer using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Data Analysis and Assignment: Compare the Boltzmann-averaged calculated VCD spectrum with the experimental spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample as being the same as the one used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure thiophene derivative in a UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Spectral Acquisition: Record the ECD and UV-Vis absorption spectra of the sample using a CD spectrometer. The spectral range should cover the electronic transitions of the chromophores in the molecule.
-
Computational Modeling: Similar to VCD, perform a conformational analysis to identify the low-energy conformers of the molecule.
-
Spectral Calculation: For each conformer, calculate the theoretical ECD spectrum for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).
-
Data Analysis and Assignment: Compare the Boltzmann-averaged calculated ECD spectrum with the experimental spectrum. The absolute configuration is assigned based on the agreement between the signs and shapes of the Cotton effects in the experimental and calculated spectra.
Visualizing the Workflow
The following diagrams illustrate the logical flow of each technique for absolute structure determination.
A Comparative Guide to the Synthetic Utility of 2-Amino-4-methylthiophene-3-carbonitrile and Ethyl 2-amino-4-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, substituted 2-aminothiophenes are invaluable building blocks for the synthesis of a wide array of biologically active compounds and functional materials. Among these, 2-Amino-4-methylthiophene-3-carbonitrile and ethyl 2-amino-4-methylthiophene-3-carboxylate stand out as two of the most frequently utilized synthons. Both are readily accessible via the versatile Gewald multicomponent reaction.[1] This guide provides an objective comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.
The choice between the nitrile and the ethyl ester functionality at the 3-position of the 2-aminothiophene core significantly influences the reactivity of the molecule and dictates the subsequent synthetic pathways that can be explored. This comparison will delve into their synthesis, reactivity, and application in the construction of fused heterocyclic systems, particularly the medicinally important thieno[2,3-d]pyrimidines.
Synthesis of the Starting Materials: The Gewald Reaction
Both this compound and ethyl 2-amino-4-methylthiophene-3-carboxylate are most commonly synthesized through the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone (in this case, acetone), an active methylene compound (malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]
While the general principle of the synthesis is the same, the choice of the active methylene compound determines the final product. The reaction conditions are generally mild, and the starting materials are readily available, making this an efficient and economical route to these valuable intermediates.
Comparative Synthesis Data
| Product | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Malononitrile | Morpholine | Methanol | 45 | 3 | ~70-85 | [1] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Ethyl cyanoacetate | Diethylamine | Ethanol | 50 | 3 | 85 | [2] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Morpholine | Ethanol | 40 | 0.5 | 44 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the Gewald reaction.
Materials:
-
Acetone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Methanol
Procedure:
-
To a mixture of acetone (0.05 mol), malononitrile (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.[1]
-
Stir the reaction mixture at 45 °C for 3 hours.[1]
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
This protocol is a specific example of the Gewald reaction for the synthesis of the title ester.[2]
Materials:
-
Acetone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Diethylamine
-
Absolute Ethanol
Procedure:
-
To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).[2]
-
Stir the reaction mixture constantly for 3 hours at 50 °C.[2]
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Quench the reaction mixture with ice-cold water and extract with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to obtain yellow crystals.[2]
Reactivity and Synthetic Applications: A Comparative Analysis
The primary divergence in the synthetic utility of this compound and ethyl 2-amino-4-methylthiophene-3-carboxylate lies in the reactivity of the nitrile and ester groups, respectively. Both compounds are excellent precursors for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities.
Synthesis of Thieno[2,3-d]pyrimidines
The ortho-amino-nitrile and ortho-amino-ester functionalities are both well-suited for the construction of the pyrimidine ring fused to the thiophene core. However, the choice of reagent and reaction conditions often differs.
-
From this compound: The nitrile group is a versatile handle for cyclization. It can react with a variety of reagents, such as formamide, formic acid, or orthoesters, to form the pyrimidine ring.[4] A common and efficient method involves heating the aminothiophene with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[5]
-
From Ethyl 2-amino-4-methylthiophene-3-carboxylate: The ester group can also be utilized for pyrimidine ring formation. For instance, reaction with formamide can also lead to the thieno[2,3-d]pyrimidin-4(3H)-one, although this often requires longer reaction times or higher temperatures compared to the nitrile precursor.[5] Alternatively, the ester can be converted to other functional groups, such as amides or hydrazides, which can then undergo cyclization.
The following diagram illustrates the divergent pathways for the synthesis of thieno[2,3-d]pyrimidines from the two starting materials.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methylthiophene-3-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiophene-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1][2][3][4][5] Analogs derived from this core have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.
Quantitative SAR Data Summary
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the thiophene ring and the amino group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on anticancer and kinase inhibitory activities.
Table 1: Anticancer Activity of 2-Amino-4-arylthiophene-3-carbonitrile Analogs
| Compound ID | R (Aryl Group at C4) | Cell Line | IC50 (µM) | Reference |
| 8e | Substituted Phenyl | Various | 0.411 - 2.8 | [6] |
| 2b | 3,4,5-trimethoxyphenyl | Hep3B | 5.46 | [8] |
| 2d | 4-chlorophenyl | Hep3B | 8.85 | [8] |
| 2e | 4-fluorophenyl | Hep3B | 12.58 | [8] |
| 4 | 2,3-dichlorophenyl | PC-3 | 2.4 ± 0.1 | [9] |
| 4 | 2,3-dichlorophenyl | A549 | 3.2 ± 0.1 | [9] |
Table 2: Kinase Inhibitory Activity of 2-Amino-3-carboxy-4-phenylthiophene Analogs
| Compound ID | R (at C4-phenyl) | Kinase Target | IC50 (µM) | Reference |
| 32 | 4'-OCH3 | aPKCζ | Low nM EC50 | [10][11] |
| 6 | 4'-OCH3 | aPKCζ | Low nM EC50 | [10][11] |
| Cmpd 4 | 2-bromophenyl | EGFRWT | 3.27 ± 0.72 | [12] |
| Cmpd 4 | 2-bromophenyl | EGFRT790M | 1.92 ± 0.05 | [12] |
Note: The inhibitory activities are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Key SAR Insights
-
Substitution at the C4-position: The nature of the aryl group at the C4 position of the thiophene ring significantly influences anticancer activity. Electron-donating groups, such as methoxy substituents, on the C4-phenyl ring have been shown to enhance the inhibitory activity against atypical protein kinase C (aPKC).[10][11]
-
Modifications at the C2-amino group: Derivatization of the 2-amino group has been explored to modulate the biological profile of these compounds. For instance, the formation of benzamides and ureas has led to the identification of potent tubulin polymerization inhibitors.
-
Ester and Amide Moieties at C3: The substituent at the C3 position also plays a crucial role. While many active compounds possess a carbonitrile group, analogs with carboxamide or ester functionalities have demonstrated potent and selective inhibitory activities against various kinases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections outline the typical experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis via Gewald Reaction
The most common and versatile method for synthesizing 2-aminothiophene derivatives is the Gewald three-component reaction.[4]
Reaction Scheme:
Figure 1: Generalized Gewald Reaction for 2-Aminothiophene Synthesis.
Procedure:
-
A mixture of the appropriate ketone or aldehyde (1 eq.), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 eq.), and elemental sulfur (1.1 eq.) is suspended in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture.
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.[13]
In Vitro Anticancer Activity Assay (MTS Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[8]
Experimental Workflow:
Figure 2: Workflow for Determining Anticancer Activity using the MTS Assay.
Procedure:
-
Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.
-
Following the incubation period, the MTS reagent is added to each well.
-
The plates are incubated for an additional 1 to 4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[8]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using various assay formats, such as ADP-Glo™ Kinase Assay or LanthaScreen™.
Logical Relationship for Kinase Inhibition:
Figure 3: Principle of an In Vitro Kinase Inhibition Assay.
Procedure (General):
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols are intended to facilitate further research and the rational design of more potent and selective drug candidates.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]
- 4. This compound | 4623-55-6 | Benchchem [benchchem.com]
- 5. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | 86604-37-7 | Benchchem [benchchem.com]
- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 7. ijpbs.com [ijpbs.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Gewald Reaction: Enhancing Efficiency in 2-Aminothiophene Synthesis
The Gewald reaction, a cornerstone in heterocyclic chemistry, provides a versatile and atom-economical pathway to constructing polysubstituted 2-aminothiophenes, crucial scaffolds in medicinal chemistry and materials science.[1] The efficiency of this multicomponent reaction, which combines a carbonyl compound, an active methylene nitrile, and elemental sulfur, is critically dependent on the choice of catalyst. This guide offers a comparative analysis of various catalytic systems, presenting quantitative performance data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal catalyst for their synthetic needs.
Catalyst Performance: A Quantitative Comparison
The selection of a catalyst for the Gewald reaction significantly impacts reaction time, yield, and overall process sustainability. While traditional homogeneous bases like piperidine and triethylamine are effective, the field has seen a significant shift towards more recoverable and reusable heterogeneous and nanocatalyst systems.[2][3] The following tables summarize the performance of representative catalysts under optimized conditions.
| Homogeneous Catalysts | Reactants | Conditions | Time | Yield (%) | Reference |
| Piperidine | Cyclohexanone, Malononitrile, Sulfur | Ethanol, 50°C | Several hours | 35-80 | [2] |
| Triethylamine | Ketones/Aldehydes, Activated Nitriles, Sulfur | Ethanol/DMF, 50°C | Several hours | Varies | [2] |
| Morpholine | Ketones, Cyanoacetate/Malononitrile, Sulfur | Ethanol, 70°C | 20 min (MW) | 55-92 | [4] |
| Piperidinium Borate (20 mol%) | Cyclohexanone, Malononitrile, Sulfur | EtOH/H₂O (9:1), 100°C | 25 min | 96 | [5][6] |
| Heterogeneous Catalysts | Reactants | Conditions | Time | Yield (%) | Recyclability | Reference |
| KF-Alumina | Ketones, Ethyl Cyanoacetate/Malononitrile, Sulfur | Microwave | 3.5 - 8 min | 55-92 | Not specified | [4] |
| NaAlO₂ | Ketones, Activated Nitriles, Sulfur | Ethanol | 10 h | 26-94 | Yes | [4][7] |
| ZnO Nanoparticles (2.5 mol%) | Aldehydes/Ketones, Malononitrile, Sulfur | 100°C | 6 h | 37-86 | Yes | [4] |
| N-Methylpiperazine-functionalized Polyacrylonitrile Fiber (P-PANF) (8.0 mol%) | 2,5-Dihydroxy-1,4-dithiane, Activated Nitriles | Ethanol, Reflux | 4 h | 65-91 | Up to 10 cycles | [8] |
| ZnO/Nanoclinoptilolite | Ketones, Activated Nitriles, Sulfur | Not specified | Not specified | Good to Excellent | Yes | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the application of different classes of catalysts in the Gewald reaction.
Protocol 1: General Procedure using a Homogeneous Base (Piperidinium Borate)
This protocol is adapted from a study utilizing a piperidinium borate catalyst.[5][6]
-
Reaction Setup: In a round-bottom flask, combine the carbonyl compound (1 equiv.), the active methylene compound (1 equiv.), elemental sulfur (1 equiv.), and piperidinium borate (20 mol%).
-
Solvent Addition: Add a 9:1 mixture of ethanol and water (EtOH/H₂O) as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for the time specified in the comparative data table (e.g., 25 minutes for cyclohexanone and malononitrile).
-
Work-up: After completion (monitored by TLC), cool the reaction mixture. If a precipitate forms, filter the solid product. If not, the product can be isolated by extraction with a suitable organic solvent followed by evaporation of the solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexanes).[5]
Protocol 2: Procedure for a Heterogeneous Catalyst (NaAlO₂)
This protocol describes the use of sodium aluminate as a recyclable solid base catalyst.[4][7]
-
Reaction Mixture: To a mixture of the ketone (1 mmol), the activated nitrile (1 mmol), and elemental sulfur (1.2 mmol) in ethanol (5 mL), add NaAlO₂ (0.2 mmol).
-
Reaction: Stir the suspension at a specified temperature for 10 hours.
-
Catalyst Recovery: After the reaction, the solid NaAlO₂ catalyst can be recovered by simple filtration.
-
Product Isolation: The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting residue is purified by preparative thin-layer chromatography to afford the desired 2-aminothiophene.[4]
Protocol 3: Nanocatalyst-mediated Synthesis (ZnO Nanoparticles)
This procedure outlines the use of ZnO nanoparticles as a heterogeneous catalyst.[4]
-
Catalyst Suspension: Disperse ZnO nanoparticles (2.5 mol%) in a suitable solvent.
-
Reagent Addition: Add the aldehyde or ketone (1 equiv.), malononitrile (1 equiv.), and elemental sulfur to the catalyst suspension.
-
Heating: Heat the reaction mixture to 100°C for 6 hours.
-
Purification: After the reaction is complete, the product is isolated and purified using silica gel chromatography.
Visualizing the Process: Workflows and Classifications
To provide a clearer understanding of the experimental and logical frameworks involved in catalyst comparison for the Gewald reaction, the following diagrams have been generated using the DOT language.
Conclusion
The evolution of catalysts for the Gewald reaction from traditional homogeneous bases to sophisticated heterogeneous and nanocatalyst systems offers researchers a broad spectrum of options to enhance synthetic efficiency. While homogeneous catalysts can provide high yields in short reaction times, particularly under microwave irradiation, their separation from the reaction mixture remains a challenge.[4][9] Heterogeneous catalysts, including solid bases and polymer-supported reagents, offer significant advantages in terms of ease of recovery and reusability, contributing to more sustainable and cost-effective processes.[7][8] Nanocatalysts represent a promising frontier, often exhibiting superior catalytic activity due to their high surface-area-to-volume ratio.[4][10] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and economic and environmental considerations. This guide provides a foundational dataset and procedural framework to inform this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-4-methylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantitative analysis of 2-Amino-4-methylthiophene-3-carbonitrile. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the methodologies and validation parameters for the most common and suitable analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines to ensure data reliability, precision, and accuracy.[1][2][3][4]
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a compound like this compound, which possesses a chromophore, HPLC with UV detection is a primary method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. The choice between these methods often depends on the sample matrix, required sensitivity, and the specific application.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. These values are representative and would need to be established during method validation.
| Validation Parameter | HPLC-UV | GC-MS | ICH Guideline Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | Q2(R2) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Q2(R2) |
| Precision (% RSD) | Q2(R2) | ||
| - Repeatability (Intra-day) | < 1.0% | < 1.5% | |
| - Intermediate Precision (Inter-day) | < 2.0% | < 2.5% | |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | Q2(R2) |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~3 ng/mL | Q2(R2) |
| Specificity/Selectivity | High | Very High | Q2(R2) |
| Robustness | Good | Moderate | Q2(R2) |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method, from initial planning to final documentation.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for validating HPLC-UV and GC-MS methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
a) Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Methanol (HPLC grade)
b) Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 280 nm).
c) Validation Experiments:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and a spiked sample to demonstrate the absence of interference at the retention time of the analyte.[2] Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to ensure the method can resolve the analyte from potential degradation products.[1]
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50-150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Analyze samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The accuracy is expressed as the percentage of recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The results are reported as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) to assess the method's reliability during normal use.
Gas Chromatography-Mass Spectrometry (GC-MS)
a) Materials and Reagents:
-
This compound reference standard
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
b) Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of the analyte.
c) Validation Experiments:
-
Specificity: Analyze a blank solvent, a placebo, the reference standard, and a spiked sample to ensure no interfering peaks are present at the retention time and m/z of the analyte and internal standard.
-
Linearity: Prepare a series of at least five concentrations of the reference standard containing a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy: Analyze spiked samples at three different concentration levels in triplicate. Calculate the percent recovery.
-
Precision: Perform repeatability and intermediate precision studies as described for the HPLC method, reporting the %RSD of the peak area ratios.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ions in SIM mode.
-
Robustness: Evaluate the effect of small variations in GC parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.
Selection of Analytical Method
The choice between HPLC-UV and GC-MS will depend on several factors:
-
HPLC-UV is generally preferred for routine quality control due to its simplicity, robustness, and lower cost. It is well-suited for quantifying the main component in a drug substance or product.
-
GC-MS is advantageous when higher sensitivity and selectivity are required, such as for the analysis of trace-level impurities or when dealing with complex sample matrices. The mass spectral data provides an additional layer of confirmation of the analyte's identity.
Both methods, when properly validated, can provide accurate and reliable quantitative data for this compound. The specific requirements of the analysis will ultimately dictate the most appropriate technique to employ.
References
A Comparative Guide to the Bioactivity of 3-Carbonitrile and 3-Carboxylate Substituted 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Among the various substitutions on this heterocyclic core, modifications at the 3-position, particularly with electron-withdrawing groups like carbonitrile (-CN) and carboxylate (-COOR), have yielded potent molecules with a wide spectrum of therapeutic potential. This guide provides an objective comparison of the bioactivity of 3-carbonitrile and 3-carboxylate substituted 2-aminothiophenes, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.
Bioactivity Profile: A Head-to-Head Comparison
Derivatives of both 2-aminothiophene-3-carbonitrile and 2-aminothiophene-3-carboxylate exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antileishmanial properties.[1][2][3] The nature of the substituent at the 3-position can, however, profoundly influence the potency and selectivity of these compounds.
Quantitative Bioactivity Data
The following table summarizes key quantitative data from various studies, offering a direct comparison of the bioactivities of 2-aminothiophene derivatives with 3-carbonitrile and 3-carboxylate/carboxamide functionalities.
| Compound Class | Target/Organism | Bioactivity Metric | Value | Reference |
| 3-Carbonitrile Substituted | Leishmania amazonensis (promastigote) | IC50 | 17.9 µM | [4] |
| Leishmania amazonensis (amastigote) | IC50 | >50 µM | [4] | |
| HIV-1 | EC50 | 3.8 µg/mL | [5] | |
| Mycobacterium smegmatis | MIC | 0.78 µg/mL | [6] | |
| 3-Carboxamide Substituted | Leishmania amazonensis (promastigote) | IC50 | 9.35 µM | [4] |
| Leishmania amazonensis (amastigote) | IC50 | 2.77 µM | [4] | |
| 3-Carboxylate Substituted | Leishmania amazonensis (promastigote) | IC50 | 8.61 µM | [4] |
| Leishmania amazonensis (amastigote) | IC50 | <1.95 µM | [4] | |
| Prostate Cancer Cells | 50% Cytostatic Conc. | Nanomolar range | [3] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.
From the data, it is evident that for antileishmanial activity, the 3-carboxamide and 3-carboxylate derivatives show a marked improvement in potency, especially against the amastigote form of Leishmania amazonensis, when compared to the 3-carbonitrile analog.[4] Specifically, the substitution of the 3-carbonitrile with a 3-carboxamide or 3-carboxylate group led to a significant increase in anti-amastigote activity.[4] In the context of anticancer activity, 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated unusual cytostatic selectivity for several cancer cell lines, with 50% cytostatic concentrations in the higher nanomolar range.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used to determine the bioactivities cited in this guide.
Antileishmanial Activity Assay
The in vitro antileishmanial activity of the compounds was assessed against both promastigote and amastigote forms of Leishmania amazonensis.
-
Promastigote Assay: Promastigotes were cultured in Schneider's insect medium supplemented with 10% fetal bovine serum. The parasites were then incubated with various concentrations of the test compounds for 72 hours. The viability of the promastigotes was determined using a resazurin-based colorimetric assay, and the IC50 values were calculated.[4]
-
Amastigote Assay: Peritoneal macrophages were collected from BALB/c mice and infected with L. amazonensis promastigotes. After 24 hours, the infected macrophages were treated with different concentrations of the compounds for 72 hours. The number of amastigotes per macrophage was determined by microscopic examination after Giemsa staining, and the IC50 values were calculated.[4]
Anticancer Activity Assay (Cytostatic Activity)
The cytostatic activity of the compounds was evaluated against a panel of tumor cell lines.
-
Cell Culture: Human tumor cell lines (e.g., prostate cancer, T-cell lymphoma, kidney carcinoma, and hepatoma) were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.[3]
-
Cytotoxicity Assay: Cells were seeded in 96-well plates and exposed to a range of concentrations of the test compounds for 72 hours. Cell viability was assessed using a colorimetric assay (e.g., MTS or MTT assay). The 50% cytostatic concentration was determined from the dose-response curves.[3]
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains was determined using the broth microdilution method.[1]
-
Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) were used.
-
Broth Microdilution: A serial dilution of the test compounds was prepared in a 96-well microtiter plate containing a suitable broth medium. Each well was then inoculated with a standardized bacterial suspension. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]
Mechanism of Action & Signaling Pathways
The biological effects of 2-aminothiophene derivatives are often attributed to their ability to interact with specific cellular targets and modulate signaling pathways. For instance, certain 2-aminothiophene-3-carboxylic acid ester derivatives have been shown to induce apoptosis in prostate cancer cells and cause an accumulation of cells in the G1 phase of the cell cycle.[3] This suggests an interference with the cell cycle regulation machinery.
Below is a generalized representation of a potential mechanism of action for an anticancer 2-aminothiophene derivative that induces apoptosis.
Caption: Proposed mechanism of apoptosis induction by a 2-aminothiophene derivative.
Synthesis Workflow
The synthesis of both 3-carbonitrile and 3-carboxylate substituted 2-aminothiophenes is commonly achieved through the versatile Gewald multicomponent reaction.[1][7] This one-pot synthesis is highly efficient and allows for the generation of a diverse library of substituted 2-aminothiophenes.
The general workflow for the Gewald synthesis is depicted below.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Buy 2-Aminothiophene-3-carbonitrile | 4651-82-5 [smolecule.com]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-4-methylthiophene-3-carbonitrile: A Safety and Operational Guide
For Immediate Reference: Treat 2-Amino-4-methylthiophene-3-carbonitrile as hazardous waste. Professional disposal is required.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical Safety Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its key characteristics based on available safety data sheets.
| Property | Value |
| Molecular Formula | C₆H₆N₂S |
| Molecular Weight | 138.19 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowed[1][2]. H312: Harmful in contact with skin[1][2]. H315: Causes skin irritation[1][3][4]. H319: Causes serious eye irritation[1][3][4]. H332: Harmful if inhaled[1][2]. H335: May cause respiratory irritation[1][3][4]. H412: Harmful to aquatic life with long lasting effects. |
| GHS Pictograms | Warning |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratory personnel should follow these steps to ensure safe handling and storage of the waste prior to collection.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical or its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
-
All handling of this compound and its waste should be performed in a well-ventilated laboratory fume hood[5].
2. Waste Segregation:
-
At the point of generation, immediately segregate all waste containing this compound.
-
This includes:
-
Unused or expired product.
-
Contaminated solvents and solutions.
-
Contaminated disposable labware (e.g., pipette tips, gloves, weighing boats).
-
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams[5].
3. Waste Containment:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
The label should clearly state "Hazardous Waste" and "this compound".
4. Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Disposal should be in accordance with all applicable federal, state, and local regulations[6]. The primary method of disposal is typically high-temperature incineration[5].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4-methylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4-methylthiophene-3-carbonitrile, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment when handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary where splash potential is high.[1][2] |
| Skin | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[3] |
| Lab Coat/Protective Clothing | Fire/flame resistant and impervious clothing should be worn.[1] | |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure proper fit and use the appropriate cartridge. |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
Harmful if swallowed.[4]
Precautionary Statements:
-
Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][5] Wash skin thoroughly after handling.[5][6][7] Do not eat, drink, or smoke when using this product.[1][7] Use only outdoors or in a well-ventilated area.[1][5] Wear protective gloves, protective clothing, eye protection, and face protection.[1][5][6][7]
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes.[5][6][8] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6][8] If on skin, wash with plenty of water.[1][5][6][8] If skin irritation occurs, get medical advice/attention.[5][6] Take off contaminated clothing and wash it before reuse.[1][5][6] If inhaled, remove the person to fresh air and keep comfortable for breathing.[1][5][8] If swallowed, rinse mouth and get medical help.[1][8]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1][8][9] Store locked up.[1][8][9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][8][9]
Experimental Protocols: Handling and Disposal
Safe Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated laboratory fume hood.[3]
-
Handling: Avoid all personal contact, including inhalation.[9] Prevent the formation of dust and aerosols.[6] Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
Weighing and Transfer: When weighing or transferring the solid, do so in a designated area within the fume hood to minimize the spread of dust.
-
Spills: In case of a spill, prevent further leakage if it is safe to do so.[5] For dry spills, use dry clean-up procedures and avoid generating dust.[9] Collect residues and place them in a sealed, labeled container for disposal.[9] For wet spills, absorb with inert material and place it into a suitable disposal container.[5] Wash the area with large amounts of water and prevent runoff into drains.[9]
-
After Handling: Wash hands thoroughly with soap and water after handling the compound.[5][9] Launder contaminated clothing separately before reuse.[9]
Disposal Plan:
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3]
-
Waste Collection: Collect waste material in a designated, leak-proof, and chemically compatible container.[3] The container must be kept closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3]
-
Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
-
Arranging for Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H6N2S | CID 264281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
